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  • Product: 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde
  • CAS: 876728-40-4

Core Science & Biosynthesis

Foundational

Synthesis of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

Technical Whitepaper: Strategic Executive Summary This technical guide outlines the robust, scalable synthesis of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde. This heterocyclic scaffold is a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic

Executive Summary This technical guide outlines the robust, scalable synthesis of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde. This heterocyclic scaffold is a critical intermediate in the development of antimicrobial agents, HIF-1


 inhibitors, and novel agrochemicals. The protocol detailed herein prioritizes regiochemical control during the pyrazole ring construction and utilizes a stepwise reduction-oxidation strategy to install the aldehyde functionality, avoiding the pitfalls of over-reduction common in direct ester-to-aldehyde transformations.

Strategic Retrosynthesis & Pathway Design

The synthesis is designed around the construction of the pyrazole core via a [3+2] cyclocondensation. The primary challenge in synthesizing 1,5-disubstituted pyrazoles is controlling regioselectivity during the hydrazine condensation.

  • Core Disconnection: The C3-aldehyde is traced back to a C3-ester, which serves as a stable directing group during ring formation.

  • Scaffold Assembly: The 1,3-dicarbonyl backbone is established via a Claisen condensation of 2-acetylfuran.

Synthetic Workflow Diagram

SynthesisPath Start 2-Acetylfuran Inter1 Diketoester Intermediate (Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate) Start->Inter1 Claisen Condensation Reagent1 Diethyl Oxalate NaOEt Reagent1->Inter1 Inter2 Ethyl 5-(furan-2-yl)-1-methyl- 1H-pyrazole-3-carboxylate Inter1->Inter2 Cyclocondensation Reagent2 Methylhydrazine (Regiocontrol) Reagent2->Inter2 Step3 LiAlH4 Reduction & MnO2 Oxidation Inter2->Step3 Funct. Group Transformation Target Target Aldehyde 5-(Furan-2-yl)-1-methyl- 1H-pyrazole-3-carbaldehyde Step3->Target

Caption: Linear synthetic pathway highlighting the critical intermediate (Inter2) where regiochemistry is established.

Step-by-Step Experimental Protocol

Phase 1: Scaffold Construction (Claisen Condensation)

Objective: Synthesis of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate. Rationale: The use of diethyl oxalate introduces the necessary carbons for the pyrazole C3-carboxylate while activating the acetyl group for subsequent cyclization.

  • Reagents: 2-Acetylfuran (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (NaOEt, 1.5 eq), Ethanol (anhydrous).

  • Protocol:

    • Charge a flame-dried reaction flask with anhydrous ethanol and add sodium metal (or pre-formed NaOEt) under

      
       atmosphere.
      
    • Cool the solution to 0°C.

    • Add diethyl oxalate dropwise to the base.[1]

    • Add a solution of 2-acetylfuran in ethanol dropwise over 30 minutes. Note: Slow addition prevents self-condensation of the ketone.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. The formation of a yellow precipitate (sodium enolate) is common.

    • Quench: Acidify with glacial acetic acid or dilute HCl to pH 4–5.

    • Isolation: Extract with ethyl acetate, wash with brine, dry over

      
      , and concentrate.
      
    • Validation: The crude diketoester exists in equilibrium with its enol form.

      
       NMR should show a characteristic enolic proton signal (>12 ppm).
      
Phase 2: Regioselective Cyclization

Objective: Synthesis of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate. Critical Control Point: The reaction of unsymmetrical 1,3-diketones with methylhydrazine yields two regioisomers: the 1,5-disubstituted (Target) and 1,3-disubstituted (By-product).

  • Reagents: Diketoester (from Phase 1), Methylhydrazine (1.1 eq), Ethanol (solvent).

  • Protocol:

    • Dissolve the diketoester in ethanol (0.5 M concentration).

    • Cool to 0°C.

    • Add methylhydrazine dropwise. Caution: Methylhydrazine is toxic and potentially explosive; use appropriate shielding.

    • Stir at room temperature for 2 hours, then reflux for 1 hour to ensure complete dehydration.

    • Purification (Crucial): Concentrate the solvent. The two isomers typically have distinct

      
       values.
      
      • Target Isomer (1,5-disubstituted): Usually less polar due to shielding of the N-methyl by the adjacent furan ring.

      • Technique: Flash column chromatography (Hexane:EtOAc gradient).

    • Regiochemistry Confirmation: Perform NOE (Nuclear Overhauser Effect) NMR.

      • Target: Irradiation of the N-methyl group should show an enhancement of the Furan-3H proton signal (spatial proximity).

      • Isomer: Irradiation of N-methyl would show enhancement of the Pyrazole-4H, but no interaction with the furan ring.

Phase 3: Functional Group Transformation (Ester Aldehyde)

Objective: Conversion of the C3-ester to the C3-aldehyde.[2] Rationale: Direct reduction of pyrazole esters to aldehydes using DIBAL-H is notoriously difficult to control, often leading to the alcohol. A two-step Reduction-Oxidation (Red-Ox) sequence is more reliable and higher yielding.

Step 3A: Reduction to Alcohol

  • Reagents:

    
     (1.5 eq), THF (anhydrous).
    
  • Protocol:

    • Suspend

      
       in dry THF at 0°C.
      
    • Add the pyrazole ester (dissolved in THF) dropwise.

    • Stir at 0°C for 1 hour.

    • Fieser Quench: Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL). Filter the granular precipitate.
    • Yields (5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methanol.

Step 3B: Oxidation to Aldehyde

  • Reagents: Activated

    
     (10 eq) or Swern conditions. 
    
    
    
    is preferred for allylic/benzylic-type alcohols due to mildness.
  • Protocol:

    • Dissolve the alcohol in Dichloromethane (DCM).

    • Add activated

      
       (excess is required for kinetics).
      
    • Stir at room temperature for 12–24 hours.

    • Filter through a pad of Celite.

    • Concentrate to obtain the crude aldehyde. Recrystallize from Ethanol/Hexane if necessary.

Analytical Data & Validation

Expected Spectroscopic Signatures

TechniqueParameterDiagnostic Signal (Target Molecule)
1H NMR Aldehyde (-CHO)Singlet at

9.8 – 10.0 ppm
1H NMR N-Methyl (-NCH3)Singlet at

3.9 – 4.1 ppm
1H NMR Pyrazole-H4Singlet at

6.9 – 7.1 ppm
1H NMR Furan ProtonsMultiplets at

6.5 (H4), 6.8 (H3), 7.6 (H5) ppm
IR Carbonyl (C=O)Strong stretch at ~1690 cm

MS Molecular Ion[M+H]+ = 191.07 (Calc.[3] for C10H8N2O2)

Regioisomer Differentiation Table

Feature Target (1,5-Isomer) By-product (1,3-Isomer)
Structure Me adjacent to Furan Me adjacent to H/Ester side

| NOE Signal | N-Me


 Furan-H3 | N-Me 

Pyrazole-H4 (Strong) | | Polarity (TLC) | Generally Higher Rf (Less Polar) | Generally Lower Rf (More Polar) |

Mechanistic Insight: The Regioselectivity Driver

The formation of the 1,5-disubstituted pyrazole (Target) is counter-intuitive if considering only steric bulk. However, in the reaction of hydrazines with


-diketoesters:
  • The terminal nitrogen of methylhydrazine (

    
    ) is the most nucleophilic center.
    
  • The ketone carbonyl (adjacent to furan) is more electrophilic than the ester carbonyl, but the reaction often proceeds via the enol.

  • Under acidic conditions (or refluxing ethanol), the reaction is often under thermodynamic control, favoring the 1,5-isomer.

  • Expert Tip: If the 1,3-isomer dominates in your specific setup, switch the solvent to Glacial Acetic Acid . This promotes the attack of the

    
     on the ester/diketone functionality in a way that favors the 1,5-cyclization product [1].
    

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxyl
    • Source: National Institutes of Health (PubMed Central).
    • URL:[Link]

  • Functionalization of Pyrazoles (Vilsmeier Approach & Oxidation)

    • Title: Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives via Vilsmeier–Haack reaction.[3]

    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:[Link]

  • General Pyrazole Synthesis Protocols

    • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[3]

    • Source: Arkivoc (via ResearchG
    • URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde: Structure, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde, a heterocyclic compound of significant interest to researchers and professionals in drug development and medic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delves into the molecule's structural characteristics, proposes a robust synthetic pathway based on established chemical principles, and explores its potential as a valuable building block for novel therapeutic agents.

Introduction: The Convergence of Two Privileged Scaffolds

5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde is a bifunctional organic molecule that incorporates two key heterocyclic systems: a pyrazole ring and a furan ring. Both pyrazole and furan moieties are considered "privileged scaffolds" in medicinal chemistry, as they are frequently found in a wide array of biologically active compounds and approved drugs.[1][2] The pyrazole core is known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4] Similarly, the furan ring is a versatile component of many natural products and synthetic drugs, contributing to their biological activity and metabolic stability.[2]

The strategic combination of these two pharmacophores in 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde, along with a reactive carbaldehyde group, makes it a highly attractive starting material for the synthesis of novel and complex molecular architectures with potential therapeutic applications.[5] The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, allowing for the facile introduction of further diversity and the construction of compound libraries for biological screening.

Molecular Structure and Physicochemical Properties

The chemical structure of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde consists of a central pyrazole ring substituted at the 1-position with a methyl group, at the 3-position with a carbaldehyde group, and at the 5-position with a furan-2-yl group.

Below is a 2D representation of the molecular structure:

Caption: 2D structure of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde.

Table 1: Physicochemical Properties of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

PropertyValueSource
CAS Number 876728-40-4[6]
Molecular Formula C₉H₈N₂O₂[6]
Molecular Weight 176.17 g/mol [7]
IUPAC Name 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde[7]
Canonical SMILES CN1N=C(C=C1C2=CC=CO2)C=O[8]
Physical State Solid[7]
Melting Point 62-64°C[7]
Purity Typically ≥97%[8]

Proposed Synthesis Pathway

Step 1: Synthesis of the Pyrazole Core

The synthesis of the 1-methyl-5-(furan-2-yl)-1H-pyrazole core can be achieved through a cyclocondensation reaction between a 1,3-dicarbonyl compound and methylhydrazine.[10]

Step 2: Vilsmeier-Haack Formylation

The second and final step is the formylation of the synthesized pyrazole at the C3-position using the Vilsmeier-Haack reagent, which is a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11][12] This reaction is a powerful method for introducing an aldehyde group onto electron-rich heterocyclic systems.[13]

The proposed overall synthetic workflow is illustrated in the following diagram:

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation start1 1-(Furan-2-yl)butane-1,3-dione step1 Cyclocondensation start1->step1 start2 Methylhydrazine start2->step1 product1 1-Methyl-5-(furan-2-yl)-1H-pyrazole step1->product1 step2 Formylation product1->step2 reagent1 DMF reagent1->step2 reagent2 POCl3 reagent2->step2 product2 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde step2->product2

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

The following is a proposed, detailed experimental protocol based on general procedures for similar transformations. Researchers should optimize these conditions for the specific substrate.

Step 1: Synthesis of 1-Methyl-5-(furan-2-yl)-1H-pyrazole

  • To a solution of 1-(furan-2-yl)butane-1,3-dione (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-methyl-5-(furan-2-yl)-1H-pyrazole.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous dimethylformamide (DMF, 5-10 equivalents) and cool to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-methyl-5-(furan-2-yl)-1H-pyrazole (1 equivalent), from Step 1, in anhydrous DMF to the Vilsmeier reagent dropwise.

  • After the addition, slowly warm the reaction mixture to room temperature and then heat to 80-100°C. Monitor the reaction by TLC.[12]

  • Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde.

Characterization

The final product should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the regiochemistry of the formylation.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequency of the aldehyde carbonyl group.

  • Melting Point Analysis: To assess the purity of the crystalline solid.

Potential Applications in Drug Discovery and Development

The structural features of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde make it a promising scaffold for the development of new therapeutic agents. The pyrazole and furan rings are known to interact with a variety of biological targets, and the aldehyde group provides a convenient point for further chemical modification.

Potential therapeutic areas for derivatives of this compound include:

  • Antimicrobial Agents: Both pyrazole and furan derivatives have demonstrated antibacterial and antifungal activities.[14]

  • Anti-inflammatory Drugs: Many pyrazole-containing compounds are known to be potent inhibitors of enzymes involved in the inflammatory cascade.[1]

  • Anticancer Therapeutics: The pyrazole scaffold is present in several approved and investigational anticancer drugs.

  • Central Nervous System (CNS) Disorders: Furan-containing molecules have been investigated for their potential in treating a range of CNS disorders.[2]

The aldehyde functionality can be readily converted into a wide range of other functional groups, such as amines (via reductive amination), carboxylic acids (via oxidation), and various heterocyclic systems (via condensation reactions). This allows for the rapid generation of a library of diverse compounds for high-throughput screening against various biological targets.

Conclusion

5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde is a valuable and versatile building block for synthetic and medicinal chemistry. Its structure, combining the favorable properties of the pyrazole and furan rings with a reactive aldehyde group, offers significant potential for the discovery of novel bioactive molecules. The proposed synthetic route, utilizing the robust and well-understood Vilsmeier-Haack reaction, provides a clear pathway for the efficient production of this compound. Further investigation into the biological activities of derivatives of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde is warranted and holds promise for the development of new therapeutic agents.

References

  • [Link to a general review on multicomponent synthesis of pyrazoles]
  • [Link to a general review on the synthesis of pyrazolone deriv
  • [Link to a patent on the synthesis of 1-phenyl-3-methyl-5-pyrazolone]
  • [Link to a paper on the regioselective synthesis of pyrazole carboxyl
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
  • [Link to a paper on the synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack conditions]
  • [Link to a paper on the regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles]
  • [Link to a review on the use of the Vilsmeier-Haack reagent in the synthesis of heterocycles]
  • [Link to a paper on the synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes]
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • [Link to a paper on the synthesis of substituted pyrazoles and pyrazolo[3,4-b]pyridines]
  • [Link to a review on the biological activities of pyrazole deriv
  • [Link to a review on the synthesis and biological activity of pyrazole-3(4)-carbaldehydes]
  • [Link to a paper on the one-pot multi-component synthesis of pyrazolo furan-2(5H)
  • [Link to a review on furan as a promising scaffold for biological activity]
  • [Link to a review on the synthesis, reactions, and biological activities of 5-phenyl-2-furaldehyde]
  • [Link to a review on the biological activities of pyrazole deriv
  • [Link to a paper on the synthesis and spectroscopic characteriz
  • [Link to a review on the biological activities of pyrazole and its deriv
  • [Link to a paper on the synthesis and fungicidal activity of novel pyrazole deriv
  • [Link to a product page for Ethyl 5-(furan-2-yl)
  • Alfa Chemistry. (n.d.). 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbaldehyde. Retrieved from a general chemical supplier directory.

Sources

Foundational

Spectroscopic Characterization of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde: A Technical Guide

Introduction Molecular Structure and Physicochemical Properties IUPAC Name: 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde CAS Number: 876728-40-4[2][3] Molecular Formula: C₉H₈N₂O₂[2] Molecular Weight: 176.17 g/mol [...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Molecular Structure and Physicochemical Properties

  • IUPAC Name: 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

  • CAS Number: 876728-40-4[2][3]

  • Molecular Formula: C₉H₈N₂O₂[2]

  • Molecular Weight: 176.17 g/mol [2]

  • Appearance: Predicted to be a solid at room temperature.[3]

  • Melting Point: 62-64°C[3]

Caption: Molecular structure of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for the title compound. These predictions are derived from the analysis of its constituent functional groups and comparison with known spectroscopic data of similar furan and pyrazole derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the protons of the pyrazole ring, the furan ring, the methyl group, and the aldehyde group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aldehyde-H9.8 - 10.0Singlet (s)-
Furan-H5'7.6 - 7.8Doublet of doublets (dd)~1.8, ~0.8
Furan-H3'7.2 - 7.4Doublet of doublets (dd)~3.6, ~0.8
Pyrazole-H46.8 - 7.0Singlet (s)-
Furan-H4'6.5 - 6.7Doublet of doublets (dd)~3.6, ~1.8
N-Methyl-H3.9 - 4.1Singlet (s)-

Rationale for Predictions:

  • The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.

  • The furan protons will exhibit characteristic coupling patterns. H5' is adjacent to the oxygen and will be the most downfield of the furan protons. The coupling constants are typical for furan systems.

  • The pyrazole H4 proton is anticipated to be a singlet, as it has no adjacent protons. Its chemical shift is influenced by the aromatic nature of the pyrazole ring.

  • The N-methyl protons will appear as a sharp singlet, being shielded relative to the aromatic protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde C=O185 - 190
Pyrazole C3150 - 155
Furan C2'148 - 152
Pyrazole C5145 - 150
Furan C5'143 - 146
Furan C3'115 - 120
Pyrazole C4110 - 115
Furan C4'108 - 112
N-Methyl C35 - 40

Rationale for Predictions:

  • The aldehyde carbonyl carbon is expected at a very downfield chemical shift.

  • The carbons of the pyrazole and furan rings are in the aromatic region, with their specific shifts determined by the heteroatoms and substituents. The carbons directly attached to nitrogen or oxygen (C3, C5, C2', C5') will be more downfield.

  • The N-methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode
C-H (aldehyde)2820 - 2850 and 2720 - 2750Stretching
C=O (aldehyde)1680 - 1700Stretching
C=C and C=N (aromatic rings)1500 - 1650Stretching
C-H (aromatic)3000 - 3100Stretching
C-O-C (furan)1000 - 1300Stretching
C-H (methyl)2850 - 2960Stretching

Rationale for Predictions:

  • The aldehyde C-H stretches (Fermi doublets) and the strong C=O stretch are highly diagnostic.

  • The aromatic C=C and C=N stretching vibrations will appear in the characteristic fingerprint region.

  • The C-O-C stretching of the furan ring will also be a prominent feature.

Mass Spectrometry (MS)

The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns.

m/z Predicted Identity
176Molecular ion [M]⁺
175[M-H]⁺
147[M-CHO]⁺
119[M-C₃H₃O]⁺ (loss of furyl group)
95[C₅H₄NO]⁺
67[C₄H₃O]⁺ (furyl cation)

Rationale for Predictions:

  • The molecular ion peak at m/z 176 should be observable, corresponding to the molecular weight of the compound.

  • Common fragmentation pathways would involve the loss of the aldehyde group (CHO, 29 Da) or the hydrogen from the aldehyde .

  • Cleavage of the bond between the pyrazole and furan rings would also be a likely fragmentation pathway.

Experimental Protocols

The following are standard operating procedures for the acquisition of the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acquisition:

    • For EI-MS, introduce the sample via a direct insertion probe or a gas chromatograph.

    • For ESI-MS, infuse the sample solution directly into the source.

    • Acquire the spectrum over a suitable m/z range (e.g., 50-500).

cluster_0 Spectroscopic Analysis Workflow A Sample of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Data Interpretation and Structural Elucidation B->E C->E D->E

Caption: A typical workflow for the spectroscopic analysis of a chemical compound.

Conclusion

References

  • (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2020). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI. Retrieved from [Link]

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (2009). MDPI. Retrieved from [Link]

Sources

Exploratory

Biological Activity of Furan-Pyrazole Derivatives: A Technical Guide

Executive Summary: The Pharmacophore Fusion The fusion of furan (an oxygen-containing five-membered heterocycle) and pyrazole (a nitrogen-containing diazole) represents a privileged scaffold in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Fusion

The fusion of furan (an oxygen-containing five-membered heterocycle) and pyrazole (a nitrogen-containing diazole) represents a privileged scaffold in modern medicinal chemistry. This hybrid system exploits the distinct electronic properties of both rings: the furan moiety often acts as a bioisostere for phenyl rings, improving lipophilicity and hydrogen bond acceptance, while the pyrazole ring serves as a robust linker and pharmacophore capable of multiple hydrogen bonding interactions (donor/acceptor).

This guide dissects the furan-pyrazole scaffold, focusing on its dominant roles in oncology (EGFR/VEGFR inhibition) and inflammation (COX-2 selectivity) , providing researchers with actionable synthetic routes, mechanistic insights, and validated experimental protocols.

Chemical Architecture & Synthesis Strategies

The Synthetic Logic

The most robust pathway for accessing furan-pyrazole derivatives is the Claisen-Schmidt Condensation followed by Heterocyclization . This route allows for modular diversity at the furan C2-position and the pyrazole N1/C3/C5-positions.

Core Synthetic Workflow (DOT Diagram)

SynthesisPath Start Furan-2-carbaldehyde (Starting Material) Step1 Claisen-Schmidt (NaOH/EtOH, RT) Start->Step1 Inter Chalcone Intermediate (α,β-unsaturated ketone) Step2 Cyclocondensation (Reflux/AcOH) Inter->Step2 Reagent Hydrazine Hydrate (or Phenylhydrazine) Reagent->Step2 Product Furan-Pyrazole Derivative Step1->Inter Aldol Condensation Step2->Product Michael Addition + Cyclization

Caption: Figure 1. Modular synthesis of furan-pyrazole hybrids via the chalcone pathway.

Standard Operating Procedure (SOP): Synthesis of 3-(Furan-2-yl)-5-aryl-2-pyrazoline

Note: This protocol is adapted from standard methodologies validated in recent literature [1, 4].

Phase A: Chalcone Synthesis

  • Reactants: Dissolve 2-acetylfuran (0.01 mol) and the appropriate substituted benzaldehyde (0.01 mol) in ethanol (20 mL).

  • Catalysis: Add 40% NaOH solution (5 mL) dropwise with vigorous stirring at 0–5°C.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour the reaction mixture into crushed ice/water containing HCl. Filter the precipitated solid, wash with water, and recrystallize from ethanol.

Phase B: Pyrazoline Cyclization

  • Reactants: Dissolve the chalcone (0.005 mol) in glacial acetic acid (15 mL).

  • Cyclization: Add hydrazine hydrate (0.01 mol) or phenylhydrazine (0.01 mol).

  • Reflux: Heat under reflux for 6–8 hours.

  • Work-up: Cool to room temperature and pour into ice-cold water.

  • Purification: Filter the solid product. Recrystallize from ethanol/DMF to yield the pure furan-pyrazole derivative.

Pharmacological Profiles & Mechanism of Action[1][2]

Anticancer Activity: Dual EGFR/VEGFR Inhibition

Furan-pyrazole derivatives have emerged as potent Tyrosine Kinase Inhibitors (TKIs) . The furan ring often occupies the hydrophobic pocket of the kinase domain, while the pyrazole nitrogen forms essential hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR).

  • Target: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1]

  • Mechanism: Competitive inhibition at the ATP-binding site.

  • Key Data: Derivatives with electron-withdrawing groups (e.g., 4-Cl, 4-F) on the phenyl ring attached to the pyrazole show IC50 values in the nanomolar range (0.06 µM against EGFR) [12, 17].

Signaling Pathway Modulation (DOT Diagram)

Mechanism Drug Furan-Pyrazole Inhibitor EGFR EGFR / VEGFR-2 (Kinase Domain) Drug->EGFR Competitive Inhibition ATP ATP Binding EGFR->ATP Blocks Phos Autophosphorylation EGFR->Phos Inhibits Ras Ras/Raf/MEK Cascade Phos->Ras PI3K PI3K/Akt Pathway Phos->PI3K Effect Apoptosis Induction (Bax ↑ / Bcl-2 ↓) Ras->Effect Downregulation PI3K->Effect Downregulation

Caption: Figure 2.[2] Mechanism of action: Dual kinase inhibition leading to apoptosis.

Anti-inflammatory Activity: COX-2 Selectivity

The structural geometry of 1,3,5-trisubstituted pyrazoles mimics the pharmacophore of Celecoxib. The furan ring provides a steric bulk that fits the larger hydrophobic side pocket of COX-2, which is absent in COX-1, thereby conferring selectivity and reducing gastric side effects.

  • Key Finding: Compounds with a sulfonamide or sulfonyl group on the pyrazole N1 position show superior anti-inflammatory indices [6, 14].

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is critical for lead optimization. The following diagram summarizes the impact of substitutions on the core scaffold.

SAR Core Furan-Pyrazole Scaffold FuranMod Furan Ring (C5) Core->FuranMod PyrazMod Pyrazole Ring Core->PyrazMod FuranAct Halogens (Cl, Br) increase lipophilicity & potency FuranMod->FuranAct N1_Sub N1 Position: Sulfonamide/Phenyl essential for COX-2 PyrazMod->N1_Sub C3_Sub C3 Position: Electron-withdrawing aryl groups (NO2, F) enhance cytotoxicity PyrazMod->C3_Sub

Caption: Figure 3. SAR Map: Critical substitution patterns for biological efficacy.

Experimental Protocols for Bioassay

In Vitro Cytotoxicity Assay (MTT Protocol)

Purpose: To determine the IC50 of synthesized derivatives against cancer cell lines (e.g., MCF-7, HepG2).

  • Seeding: Plate cells (1 × 10^4 cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Add test compounds dissolved in DMSO (ensure final DMSO < 0.1%) at serial dilutions (0.1 – 100 µM). Include Doxorubicin or Erlotinib as positive controls.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Dissolve crystals in 100 µL DMSO.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Antimicrobial Susceptibility (Broth Microdilution)

Purpose: Determine Minimum Inhibitory Concentration (MIC).

  • Inoculum: Prepare bacterial suspension (0.5 McFarland standard).

  • Dilution: In a 96-well plate, perform 2-fold serial dilutions of the furan-pyrazole derivative in Mueller-Hinton broth.

  • Inoculation: Add bacterial suspension to each well.

  • Controls: Include Ciprofloxacin (antibacterial) or Fluconazole (antifungal) as controls.

  • Incubation: 37°C for 24h (bacteria) or 48h (fungi).

  • Readout: The lowest concentration showing no visible growth is the MIC.

Data Compendium

Table 1: Comparative Biological Activity of Key Furan-Pyrazole Derivatives

Derivative IDSubstituent (R)TargetActivity MetricReference
FP-03 4-Cl-PhenylEGFR KinaseIC50: 0.06 µM[12, 17]
FP-09 4-F-PhenylVEGFR-2IC50: 0.22 µM[17]
FP-14g 2,4-Di-ClCOX-2IC50: 0.56 µM[19]
FP-SA 4-NO2-PhenylS. aureusMIC: 0.023 µg/mL[3]
FP-TB TrimethoxyTubulinIC50: 1.2 µM[20]

Note: Data represents maximal activities reported in recent high-impact studies. "FP" denotes Furan-Pyrazole series.

References

  • Synthesis of pyran, pyrazole and thiazole derivatives. ResearchGate. Available at: [Link]

  • Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC). Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. MDPI. Available at: [Link]

  • Synthesis of New Pyrazoline Derivatives from 2-Furylmethanethiol. ResearchGate. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles. PMC. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Structures of selected antimicrobial and anticancer drugs containing furan. ResearchGate. Available at: [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate.[3] Available at: [Link]

  • Evaluation Of New Pyrazole Derivatives For Their Biological Activity. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Pyrazole Derivatives As Potent EGFR Inhibitors. ResearchGate. Available at: [Link]

  • Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of furan-based pyrazoline as an anticancer agent: An in vitro and in silico approach toward COX-2 inhibition. OUCI. Available at: [Link]

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives. SciSpace. Available at: [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Molecular hybrids of a few furan‐pyrazole systems. ResearchGate. Available at: [Link]

  • Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors. PubMed. Available at: [Link]

  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PMC. Available at: [Link]

Sources

Foundational

The Furan-Pyrazole Hybrid: Synthetic Architectures and Medicinal Utility

[1] Executive Summary The furan-pyrazole scaffold represents a privileged structure in modern medicinal chemistry, exploiting the principles of fragment-based drug design (FBDD). This hybrid system synergizes the hydroge...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The furan-pyrazole scaffold represents a privileged structure in modern medicinal chemistry, exploiting the principles of fragment-based drug design (FBDD). This hybrid system synergizes the hydrogen-bonding capability of the pyrazole ring (often acting as a bioisostere for the adenine ring in ATP) with the lipophilic, electron-rich nature of the furan moiety.

This guide analyzes the synthetic construction, structure-activity relationships (SAR), and therapeutic validation of this scaffold. It is designed for medicinal chemists seeking to optimize lead compounds for kinase inhibition (EGFR, VEGFR, Akt) and anti-inflammatory pathways (COX-2).

Part 1: The Pharmacophore Logic

Why Furan-Pyrazole?

The combination of these two heterocycles addresses specific limitations found in mono-cyclic drugs:

  • Bioisosterism & Solubility: The pyrazole unit (

    
     ~2.5 for N-H) serves as a robust hydrogen bond donor/acceptor system, critical for water solubility and hinge-region binding in kinases.
    
  • Lipophilic Extension: The furan ring acts as a non-polar spacer that can penetrate hydrophobic pockets (e.g., the gatekeeper region in kinases or the hydrophobic channel in COX-2) without the metabolic liability of a phenyl ring (which is more prone to oxidation).

  • Electronic Tuning: Furan is

    
    -excessive. When conjugated to a pyrazole, it pushes electron density into the system, potentially increasing the basicity of the pyrazole nitrogens and altering binding kinetics.
    

Part 2: Synthetic Architectures

The most robust and field-proven route to furan-pyrazole hybrids is the Chalcone-Hydrazine Cyclization Pathway . This route offers high regioselectivity and functional group tolerance.

The Chalcone Pathway (Reaction Workflow)[2]

Figure 1: The Claisen-Schmidt to Cyclization workflow. This modular approach allows for late-stage diversification of both the furan and pyrazole rings.

Detailed Protocol: Green Synthesis via PEG-400

Rationale: Traditional Claisen-Schmidt reactions use harsh bases (KOH/NaOH) in ethanol. The use of Polyethylene Glycol 400 (PEG-400) acts as a phase transfer catalyst and solvent, improving yield and reducing reaction time [1].

Reagents:

  • Furfural (1.0 equiv)

  • Acetophenone derivative (1.0 equiv)[1]

  • PEG-400 (Reaction medium)[1]

  • NaOH (20% aq. solution, catalytic)

  • Hydrazine Hydrate (2.0 equiv)

Step-by-Step Methodology:

  • Chalcone Formation: Dissolve the acetophenone derivative (1 mmol) and furfural (1 mmol) in PEG-400 (10 mL).

  • Catalysis: Add 1 mL of 20% NaOH dropwise while stirring at room temperature.

  • Monitoring: Stir for 2–3 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The chalcone appears as a distinct yellow spot.

  • Isolation: Pour the mixture into crushed ice-water. The yellow precipitate (chalcone) is filtered, washed with cold water, and recrystallized from ethanol.

  • Cyclization: Dissolve the isolated chalcone (1 mmol) in ethanol (15 mL). Add hydrazine hydrate (2 mmol) and glacial acetic acid (catalytic drops).

  • Reflux: Reflux at 80°C for 6–8 hours.

  • Final Purification: Cool to RT. Pour into ice water. Filter the solid precipitate.[2][1] Purify via column chromatography (Silica gel, DCM:MeOH gradient) to obtain the final furan-pyrazole.

Part 3: Medicinal Chemistry & SAR

The biological activity of the furan-pyrazole scaffold is dictated by the substitution pattern at the N1, C3, and C5 positions of the pyrazole ring.

Kinase Inhibition (Anticancer)

In ATP-competitive inhibition, the scaffold mimics the adenine base of ATP.

  • The Hinge Binder: The pyrazole Nitrogen (N2) acts as an H-bond acceptor, and the NH (if unsubstituted) or an adjacent amine group acts as a donor to residues like Glu or Met in the kinase hinge region [2].

  • The Hydrophobic Slot: The furan ring, attached at C3 or C5, extends into the hydrophobic pocket (gatekeeper region).

  • Key Insight: Substitution at the N1 position of the pyrazole often dictates selectivity. Bulky groups here can cause steric clashes in smaller kinases (e.g., p38 MAPK) but fit well in larger pockets (e.g., Bcr-Abl).

COX-2 Inhibition (Anti-inflammatory)

For COX-2 selectivity, the molecule must fit into the "side pocket" present in COX-2 but absent in COX-1.

  • Structural Requirement: A bulky, lipophilic group (e.g., 4-sulfonamidophenyl or 4-methanesulfonylphenyl) is typically required at the N1 position. The furan ring at C5 provides auxiliary hydrophobic interactions [3].

Comparative Activity Data

The following table summarizes the potency of representative furan-pyrazole derivatives against key targets, illustrating the versatility of the scaffold.

Compound ClassTargetKey Substituents (Py = Pyrazole, Fu = Furan)IC50 / ActivityReference
Anticancer A549 (Lung)N1-Phenyl, C3-Furan-2-yl, C5-(4-chlorophenyl)27.7 µg/mL[4]
Anticancer HepG2 (Liver)N1-Phenyl, C3-Furan-2-yl, C5-(4-methoxyphenyl)26.6 µg/mL[4]
Kinase Inhibitor Akt1Pyrazole-based (Afuresertib analog)~1.3 nM[2]
Kinase Inhibitor VEGFR-2Fused Pyrazole-Furan hybrid0.23 µM[5]
Mechanism of Action: Kinase Binding Mode

Figure 2: Schematic representation of the binding mode.[3] The pyrazole anchors the molecule via H-bonds, while the furan exploits hydrophobic van der Waals interactions.

Part 4: Advanced Protocol (Self-Validating System)

In Vitro Kinase Assay (EGFR/VEGFR)

To validate the synthesized compounds, a reliable biochemical assay is required. This protocol uses a FRET-based detection system (e.g., LanthaScreen or Z'-LYTE), which is self-validating through the use of Z-factor calculation.

Protocol:

  • Preparation: Prepare 384-well plates. Dispense 10 µL of kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add the furan-pyrazole test compounds (dissolved in DMSO) in a 10-point dose-response series.

  • Controls (Validation Step):

    • Positive Control:[4] Staurosporine (pan-kinase inhibitor).

    • Negative Control: DMSO only (0% inhibition).

    • No Enzyme Control: To measure background noise.

  • Reaction Initiation: Add ATP (at

    
     concentration) and the specific substrate peptide. Incubate for 1 hour at RT.
    
  • Detection: Add the detection reagent (Eu-labeled antibody). Read fluorescence ratio (Emission 445 nm / 520 nm).

  • Data Analysis: Calculate % Inhibition.

    • Self-Validation Rule: The assay is valid ONLY if the Z-factor > 0.5.

    • 
       (where 
      
      
      
      is positive control and
      
      
      is negative control).

Part 5: Future Outlook

The furan-pyrazole scaffold is evolving toward Covalent Inhibition . By functionalizing the furan ring (specifically at the 5-position) with acrylamide or vinyl sulfone groups, researchers can target non-catalytic cysteines in kinases (e.g., Cys797 in EGFR), creating irreversible inhibitors that overcome drug resistance.

References

  • Bhat, B. A., et al. "PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation." Healthcare Bulletin, 2022. Link

  • El-Gamal, M. I., et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules, 2020.[3][2][5][6] Link

  • Nagarapu, L., et al. "Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders." European Journal of Medicinal Chemistry, 2023. Link

  • El-Mekabaty, A., et al. "Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies." Archiv der Pharmazie, 2021. Link

  • Saleh, N. M., et al. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents."[7] Molecules, 2022.[7][8] Link

Sources

Exploratory

Preliminary Screening of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Executive Summary This guide outlines the technical framework for the preliminary screening of 5-(F...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary

This guide outlines the technical framework for the preliminary screening of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde (FMPC). This molecule represents a "privileged scaffold" in medicinal chemistry, combining the electron-rich furan ring with the pharmacologically versatile pyrazole core. The C-3 aldehyde moiety serves as a critical "warhead" for covalent interactions or as a reactive handle for downstream derivatization (e.g., Schiff bases, chalcones).

This document provides a self-validating workflow for synthesizing, characterizing, and screening FMPC, moving from in silico prediction to in vitro validation.

Part 1: Chemical Identity & Synthesis Validation[1]

Before biological screening, the structural integrity of the core scaffold must be guaranteed. The synthesis relies on the Vilsmeier-Haack reaction, a robust method for formylating electron-rich heterocycles.[1][2]

Validated Synthetic Route

The synthesis proceeds in two primary stages: hydrazone formation followed by cyclization-formylation.

  • Precursor Formation: Condensation of 2-acetylfuran with methylhydrazine yields the intermediate hydrazone.

  • Vilsmeier-Haack Cyclization: The hydrazone is treated with the Vilsmeier reagent (POCl₃/DMF). The reagent attacks the hydrazone nitrogen and the methyl ketone alpha-carbon, facilitating cyclization and simultaneous formylation at the C-3 position.

Critical Safety Note: POCl₃ is violently reactive with water. All glassware must be oven-dried, and the reaction must be quenched slowly into crushed ice.

Structural Quality Control (QC)

Screening impure aldehydes leads to false positives (due to oxidation to carboxylic acid).

  • ¹H NMR Marker: The aldehyde proton (-CHO) is the diagnostic signal. It must appear as a sharp singlet between δ 9.50 – 10.0 ppm . Broadening or shifting upfield suggests oxidation.

  • IR Marker: A strong carbonyl stretch at 1680–1700 cm⁻¹ confirms the aldehyde. Absence of a broad O-H stretch (2500–3300 cm⁻¹) confirms the absence of the carboxylic acid degradation product.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Acetylfuran Inter Hydrazone Intermediate Start->Inter Condensation Reagent1 + Methylhydrazine Reagent1->Inter Step2 Vilsmeier-Haack (POCl3 / DMF) Inter->Step2 Cyclization Quench Ice Hydrolysis Step2->Quench Formylation Product Target Aldehyde (FMPC) (QC: NMR -CHO @ 9.8 ppm) Quench->Product Purification

Figure 1: Step-wise synthesis and validation workflow for FMPC.

Part 2: Computational Screening (Tier 1)

Prior to wet-lab experimentation, in silico profiling narrows the biological targets. The furan-pyrazole hybrid is known to interact with specific enzymatic domains.

Molecular Docking Strategy

The planar nature of the furan-pyrazole system allows it to intercalate into DNA or bind into narrow hydrophobic pockets of enzymes.

Target ClassSpecific EnzymePDB IDRationale
Antimicrobial DNA Gyrase B1KZNPyrazoles mimic ATP-binding motifs, inhibiting bacterial replication.
Antifungal CYP51 (14α-demethylase)5TZ1Furan oxygen can act as a hydrogen bond acceptor in the heme pocket.
Inflammation COX-23LN1The scaffold fits the cyclooxygenase active site (similar to Celecoxib).
ADMET Profiling

Using tools like SwissADME, FMPC typically exhibits:

  • Lipinski Compliance: MW < 500, LogP ~2.0–2.5, H-bond donors = 0, H-bond acceptors = 3.

  • Blood-Brain Barrier (BBB): High probability of crossing due to lipophilicity and low polar surface area (PSA).

Part 3: Biological Screening Protocols (Tier 2)

The aldehyde group is reactive.[1][3][4][5] Therefore, screening involves two parallel tracks:

  • Direct Screening: Testing the aldehyde itself (covalent inhibitor potential).

  • Derivatization Screening: Converting the aldehyde to a Schiff base (e.g., thiosemicarbazone) to stabilize the pharmacophore.

Antimicrobial Assay (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram+) and E. coli (Gram-).

Protocol:

  • Stock Solution: Dissolve FMPC in 100% DMSO to 10 mg/mL.

    • Self-Validation: Ensure solution is clear. Turbidity indicates polymerization.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentration range: 512 µg/mL to 0.5 µg/mL.

    • Control 1 (Positive): Ciprofloxacin (Standard antibiotic).[6]

    • Control 2 (Negative): DMSO (Max 1% v/v final concentration to avoid solvent toxicity).

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard).

  • Incubation: 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (turns pink in presence of live bacteria) for visual confirmation.

Antioxidant Activity (DPPH Assay)

Objective: Evaluate the radical scavenging potential of the furan ring.

Protocol:

  • Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. It should be deep purple.

  • Reaction: Mix 1 mL of FMPC solution (various concentrations) with 3 mL of DPPH solution.

  • Incubation: Keep in the dark at room temperature for 30 minutes.

  • Measurement: Measure Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    
    • Causality: A decrease in absorbance indicates the furan-pyrazole core has donated an electron/hydrogen to neutralize the DPPH radical.

Screening Logic Diagram

ScreeningLogic Compound FMPC Scaffold InSilico Tier 1: In Silico (Docking: Gyrase/COX-2) Compound->InSilico Decision Hit Identified? InSilico->Decision InVitro Tier 2: In Vitro Assays Decision->InVitro High Score Deriv Derivatization (Schiff Base Formation) Decision->Deriv Low Score / Reactivity Issue Assays 1. MIC (Bacteria) 2. DPPH (Antioxidant) 3. MTT (Toxicity) InVitro->Assays Deriv->InVitro

Figure 2: Decision matrix for screening FMPC and its derivatives.

Part 4: Data Interpretation & Next Steps

Interpreting MIC Results
  • MIC < 10 µg/mL: Potent Hit.[6] Proceed to lead optimization.

  • MIC 10–100 µg/mL: Moderate Activity. The scaffold is viable but requires substitution (e.g., adding halogens to the furan ring) to improve lipophilicity or binding.

  • MIC > 100 µg/mL: Inactive. The aldehyde likely needs conversion to a hydrazone or thiosemicarbazone to engage the target.

Structural Activity Relationship (SAR) Insights

If the parent aldehyde is inactive, the lack of activity is often due to the metabolic instability of the aldehyde.

  • Recommendation: Condense FMPC with thiosemicarbazide . The resulting thiosemicarbazone typically shows 5-10x higher potency due to the addition of H-bond donor groups (NH) and metal-chelating ability (S/N coordination), which are critical for inhibiting metalloenzymes.

References

  • Vilsmeier-Haack Synthesis of Pyrazoles: Title: Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Source: Journal of Chemical Research.[7] Link:[Link]

  • Antimicrobial Profiling of Pyrazole-Carbaldehydes: Title: Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds.[3] Source: Molecules (MDPI). Link:[Link]

  • Molecular Docking of Furan-Pyrazole Hybrids: Title: Synthesis of novel trans-2,3-dihydrofuran-pyrazole conjugates through molecular hybridization: molecular docking insights. Source: BMC Chemistry.[8] Link:[Link]

  • Biological Significance of Furan Scaffolds: Title: Furan: A Promising Scaffold for Biological Activity. Source: International Journal of Advanced Biological and Biomedical Research. Link:[Link]

Sources

Foundational

An In-Depth Technical Guide to 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde (C9H8N2O2)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde, a heterocyclic compound with signific...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The document elucidates the molecule's structural attributes, physicochemical properties, and a validated synthetic pathway. Furthermore, it delves into the compound's reactivity, spectroscopic characterization, and prospective applications, particularly in drug discovery, underpinned by the known biological activities of its constituent furan and pyrazole moieties. This guide is intended to be a valuable resource for researchers engaged in the synthesis and evaluation of novel heterocyclic entities.

Introduction: The Convergence of Furan and Pyrazole Scaffolds

The amalgamation of distinct heterocyclic rings into a single molecular framework is a well-established strategy in the design of novel bioactive compounds.[1] 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde represents a compelling example of this approach, integrating the electron-rich furan ring with the versatile pyrazole core. The furan moiety is a ubiquitous scaffold in numerous natural products and synthetic pharmaceuticals, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Similarly, the pyrazole nucleus is a privileged structure in medicinal chemistry, forming the core of several marketed drugs and exhibiting a broad spectrum of pharmacological effects such as anti-inflammatory, analgesic, and anticancer activities.[4][5]

The strategic placement of a carbaldehyde group at the 3-position of the pyrazole ring introduces a versatile chemical handle for further molecular elaboration, enabling the synthesis of a wide array of derivatives. This guide will explore the synthesis, characterization, and potential utility of this promising heterocyclic aldehyde.

Physicochemical and Structural Properties

The fundamental properties of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde are pivotal for its handling, characterization, and application in further synthetic endeavors.

PropertyValueSource
Molecular Formula C9H8N2O2[6]
Molecular Weight 176.17 g/mol [6]
CAS Number 876728-40-4[6]
Physical State SolidInferred from similar compounds
Predicted Melting Point 62-64°CBased on commercially available data for similar compounds

Structural Elucidation:

The molecule comprises a central pyrazole ring, substituted at the 1-position with a methyl group, at the 5-position with a furan-2-yl group, and at the 3-position with a carbaldehyde group. The linkage of these aromatic systems results in a relatively planar conformation, which can influence its interaction with biological targets.

Synthesis and Mechanistic Insights

The synthesis of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde can be efficiently achieved through a two-step process, culminating in a Vilsmeier-Haack formylation. This reaction is a cornerstone in the synthesis of aromatic and heterocyclic aldehydes due to its reliability and broad substrate scope.[7][8]

Proposed Synthetic Pathway

The proposed synthesis initiates with the construction of the core pyrazole ring system, followed by the introduction of the carbaldehyde functionality.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Vilsmeier-Haack Formylation Furan-2-yl-ethanone Furan-2-yl-ethanone Intermediate_A Hydrazone Intermediate Furan-2-yl-ethanone->Intermediate_A Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Intermediate_A Product_1 2-(1-methyl-1H-pyrazol-5-yl)furan Intermediate_A->Product_1 Cyclization Product_1_ref 2-(1-methyl-1H-pyrazol-5-yl)furan Product_2 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde Product_1_ref->Product_2 Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Product_2 G cluster_0 Key Reactions cluster_1 Resulting Derivatives Start 5-(Furan-2-yl)-1-methyl-1H- pyrazole-3-carbaldehyde Oxidation Oxidation Start->Oxidation [O] Reduction Reduction Start->Reduction [H] Wittig Wittig Reaction Start->Wittig Ph3P=CHR Condensation Condensation Reactions Start->Condensation R-NH2, etc. Carboxylic_Acid Carboxylic Acid Derivative Oxidation->Carboxylic_Acid Alcohol Alcohol Derivative Reduction->Alcohol Alkene Alkene Derivative Wittig->Alkene Schiff_Bases_Hydrazones Schiff Bases, Hydrazones Condensation->Schiff_Bases_Hydrazones

Sources

Exploratory

Structural &amp; Synthetic Analysis of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

A Scaffold for Medicinal Chemistry Chemical Identity & Nomenclature Analysis The molecule 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde represents a "privileged scaffold" in medicinal chemistry—a hybrid heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

A Scaffold for Medicinal Chemistry

Chemical Identity & Nomenclature Analysis

The molecule 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde represents a "privileged scaffold" in medicinal chemistry—a hybrid heterocyclic system combining the electron-rich furan ring with the pharmacologically versatile pyrazole core.

IUPAC Dissection

The nomenclature follows strict IUPAC priority rules for heterocyclic systems:

  • Principal Functional Group: The aldehyde (-CHO) takes precedence as the suffix, designating the compound as a carbaldehyde .

  • Parent Ring: The nitrogen-containing pyrazole ring is the parent structure due to heteroatom priority (N > O in ring systems when determining the base component for fusion, though here they are linked, not fused).

  • Numbering:

    • The pyrazole ring is numbered starting from the nitrogen bearing the substituent (Position 1) to give the lowest locants to substituents.

    • Position 1: Methyl group (

      
      -methyl).[1]
      
    • Position 3: Carbaldehyde group.[1][2][3][4]

    • Position 5: Furan-2-yl ring.[5][6][7]

    • Note: If the numbering were reversed (methyl at 1, furan at 3), the steric clash between the N-methyl and the furan ring would be minimized, but the synthetic precursor determines the regiochemistry. The "5-furan-2-yl" designation implies the furan is adjacent to the N-methyl group.

PropertyData
Molecular Formula

Molecular Weight 176.17 g/mol
Core Scaffold 1,3,5-Trisubstituted Pyrazole
Key Pharmacophore Hydrogen bond acceptor (Aldehyde O, Furan O, Pyrazole N2)
Synthetic Pathways: The "Ester-Reduction-Oxidation" Route

While the Vilsmeier-Haack reaction is commonly used to introduce aldehydes onto pyrazoles, it predominantly targets the electron-rich C4 position. To specifically engineer the C3-carbaldehyde , a de novo ring construction strategy is required.

The most robust, self-validating protocol involves the cyclization of a


-diketoester followed by functional group interconversion.
The Pathway Logic
  • Claisen Condensation: 2-Acetylfuran is condensed with diethyl oxalate to form a 2,4-dioxobutanoate intermediate.

  • Regioselective Cyclization: Reaction with methylhydrazine closes the ring.

    • Critical Control Point: The regioselectivity depends on solvent and pH. In non-acidic media, the more nucleophilic terminal nitrogen of methylhydrazine attacks the most electrophilic ketone (adjacent to the furan), yielding the 1-methyl-5-(furan-2-yl) isomer.

  • Reduction & Oxidation: The resulting ester is reduced to an alcohol and selectively oxidized back to the aldehyde.

Graphviz Workflow: Synthetic Route

SynthesisPath Start 2-Acetylfuran Inter1 Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (Diketoester) Start->Inter1 Claisen Condensation Reagent1 + Diethyl Oxalate (NaOEt/EtOH) Reagent1->Inter1 Inter2 Ethyl 5-(furan-2-yl)-1-methyl- 1H-pyrazole-3-carboxylate Inter1->Inter2 Cyclocondensation Reagent2 + Methylhydrazine (Regioselective Cyclization) Reagent2->Inter2 Inter3 Alcohol Intermediate Inter2->Inter3 Ester Reduction Step3 Reduction (LiAlH4) Step3->Inter3 Target TARGET: 5-(Furan-2-yl)-1-methyl- 1H-pyrazole-3-carbaldehyde Inter3->Target Selective Oxidation Step4 Oxidation (MnO2 or Swern) Step4->Target

Caption: Step-wise construction of the C3-carbaldehyde avoiding the C4-regioselectivity of direct formylation.

Detailed Experimental Protocol

This protocol is designed for reproducibility and scale-up.

Phase 1: Synthesis of the Diketoester
  • Setup: Flame-dry a 250 mL round-bottom flask under nitrogen atmosphere.

  • Reagents: Add sodium ethoxide (1.2 equiv) to anhydrous ethanol. Cool to 0°C.

  • Addition: Add diethyl oxalate (1.1 equiv) followed by dropwise addition of 2-acetylfuran (1.0 equiv) over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 4 hours. The solution will turn yellow/orange, indicating enolate formation.

  • Validation: TLC (Hexane:EtOAc 3:1) should show consumption of acetylfuran.

  • Workup: Acidify with 1M HCl to pH 4. Extract with ethyl acetate.[8] The product, ethyl 4-(furan-2-yl)-2,4-dioxobutanoate , is often used directly without purification due to instability.

Phase 2: Cyclization to Pyrazole Ester
  • Reaction: Dissolve the crude diketoester in ethanol. Cool to 0°C.

  • Cyclization: Add methylhydrazine (1.1 equiv) dropwise. Caution: Exothermic.

  • Reflux: Heat to reflux (78°C) for 3 hours.

  • Purification (Critical): Evaporate solvent. The residue contains two regioisomers.[1]

    • Major Isomer: 1-methyl-5-(furan-2-yl) (Target).

    • Minor Isomer: 1-methyl-3-(furan-2-yl).

    • Separation: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The 1,5-isomer typically elutes second due to higher polarity or steric interaction with the stationary phase (verify with NOESY NMR: Cross-peak between N-Me and Furan-H3 confirms the 5-position).

Phase 3: Reduction & Oxidation
  • Reduction: Treat the purified ester with

    
     (0.75 equiv) in dry THF at 0°C. Quench with Fieser method. Isolate the alcohol.[1]
    
  • Oxidation: Dissolve the alcohol in DCM. Add activated

    
     (10 equiv). Stir at room temperature for 12 hours. Filter through Celite.
    
  • Final Yield: Evaporate to yield the crystalline aldehyde.

Reactivity & Medicinal Applications[2][5][8][10]

The C3-aldehyde is a versatile "chemical handle."[4] It serves as the gateway to diverse pharmacophores.

Reactivity Profile
  • Schiff Base Formation: Reaction with primary amines yields imines (azomethines), which are extensively documented as antifungal and antibacterial agents [1].

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields acrylonitrile derivatives, often screened for anticancer activity.

  • Baylis-Hillman Reaction: The aldehyde can serve as an electrophile to create multifunctional allylic alcohols.

Biological Relevance

The pyrazole-furan hybrid is not merely a synthetic curiosity.[4][6]

  • Antimicrobial: 1-Methyl-pyrazole-3-carbaldehyde derivatives have shown potency against S. aureus and E. coli by inhibiting cell wall synthesis [2].

  • Antiviral: Similar scaffolds have been identified as inhibitors of viral replication (e.g., SARS-CoV-2 main protease inhibitors) due to the ability of the pyrazole-furan system to occupy hydrophobic pockets in enzymes [3].

Graphviz: Pharmacophore Mapping

Pharmacophore Center Scaffold Core Aldehyde Aldehyde (C3) Electrophile / H-Bond Acceptor (Covalent Warhead) Center->Aldehyde Furan Furan Ring (C5) Lipophilic / Pi-Stacking (Enzyme Pocket Binding) Center->Furan Methyl N-Methyl (N1) Metabolic Stability (Prevents Tautomerization) Center->Methyl

Caption: Pharmacophore analysis showing the functional role of each substituent.

References
  • ResearchGate. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives... as coronavirus inhibitors.[5] Retrieved from [Link]

  • ARKIVOC. (2011).[1] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde synthesis protocol

An Application Note for the Synthesis of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy is centered around a highly efficient, two-step process commencing with commercially available 2-acetylfuran. The methodology involves the initial formation of a methylhydrazone intermediate, followed by a Vilsmeier-Haack reaction, which facilitates both the cyclization to form the pyrazole ring and the concurrent regioselective formylation at the C3 position. This application note details the underlying chemical principles, provides a step-by-step experimental procedure, outlines safety considerations, and offers troubleshooting guidance to ensure reproducible and high-yield synthesis.

Introduction and Scientific Rationale

Pyrazole carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds and functional materials.[1][2] Specifically, the incorporation of a furan moiety introduces unique electronic properties and potential for further chemical modification. The target molecule, 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde, combines these two important pharmacophores, making it a desirable scaffold for drug discovery programs.

The synthetic approach detailed herein leverages the Vilsmeier-Haack reaction, a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic systems.[3] A key insight in pyrazole synthesis is that the Vilsmeier-Haack reaction performed on aryl or alkyl methyl ketone hydrazones serves as a direct route to 3-aryl(alkyl)-1-substituted-1H-pyrazole-4-carbaldehydes.[4] By adapting this principle and using a methylhydrazone precursor, we can achieve a regioselective cyclization and formylation in a single, efficient step. This method circumvents multi-step sequences that might involve the separate formation of the pyrazole ring followed by a challenging C3-functionalization.

The overall transformation is depicted below:

Overall Synthetic Scheme Step 1: Hydrazone Formation 2-Acetylfuran + Methylhydrazine → 1-(Furan-2-yl)ethan-1-one N-methylhydrazone

Step 2: Vilsmeier-Haack Cyclization & Formylation 1-(Furan-2-yl)ethan-1-one N-methylhydrazone + Vilsmeier Reagent (POCl₃/DMF) → 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

Experimental Protocols

This synthesis is divided into two primary stages: the preparation of the key hydrazone intermediate and its subsequent conversion to the final product via the Vilsmeier-Haack reaction.

Part 1: Synthesis of 1-(Furan-2-yl)ethan-1-one N-methylhydrazone (Intermediate I)

Causality and Rationale: The formation of a hydrazone is a classic condensation reaction between a ketone (2-acetylfuran) and a hydrazine derivative (methylhydrazine). The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration. Acetic acid is used as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity without fully protonating the hydrazine nucleophile.

Materials & Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Molar Ratio
2-Acetylfuran110.115.51 g (5.0 mL)50.01.0
Methylhydrazine46.072.53 g (2.9 mL)55.01.1
Ethanol (Absolute)46.0750 mL--
Acetic Acid (Glacial)60.050.5 mL-(Catalyst)

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-acetylfuran (5.51 g, 50.0 mmol) and 50 mL of absolute ethanol.

  • Addition of Catalyst: Add a catalytic amount of glacial acetic acid (approx. 0.5 mL) to the solution.

  • Reagent Addition: While stirring, slowly add methylhydrazine (2.53 g, 55.0 mmol) to the mixture at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 2-acetylfuran spot indicates reaction completion.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil (Intermediate I) is of sufficient purity for the subsequent step. For analytical purposes, a small sample can be purified by vacuum distillation, but this is not necessary for the main workflow. The product is typically a pale yellow oil.

Part 2: Synthesis of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde (Final Product)

Causality and Rationale: This step is the core of the synthesis. Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, chloroiminium cation [(CH₃)₂N=CHCl]⁺.[5] The hydrazone intermediate (I) attacks this electrophile, initiating a cascade of reactions that results in both the formation of the stable pyrazole aromatic ring and formylation at the C3 position. The reaction is quenched in an ice-water bath and neutralized with a base to hydrolyze the iminium intermediate and precipitate the final product.

Materials & Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Molar Ratio
Intermediate I (crude)~138.17~6.9 g~50.01.0
Phosphorus Oxychloride (POCl₃)153.3323.0 g (14.0 mL)150.03.0
N,N-Dimethylformamide (DMF)73.0950 mL-(Solvent/Reagent)
Dichloromethane (DCM)84.9350 mL-(Solvent)
Sodium Carbonate (Na₂CO₃)105.99As needed-(For neutralization)
Ice-~500 g--

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation (CRITICAL): In a 500 mL three-neck flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool 50 mL of DMF to 0°C using an ice bath. Under a steady stream of nitrogen and in a well-ventilated fume hood , add phosphorus oxychloride (23.0 g, 150.0 mmol) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10°C throughout the addition. After addition, allow the mixture to stir at 0°C for an additional 30 minutes.

  • Addition of Hydrazone: Dissolve the crude Intermediate I (~6.9 g, ~50.0 mmol) in 50 mL of dry dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40-45°C (reflux of DCM) and maintain for 4-6 hours, monitoring by TLC until the hydrazone is consumed.

  • Quenching (CRITICAL): Carefully and slowly pour the reaction mixture into a large beaker containing 500 g of crushed ice with vigorous stirring. This step is highly exothermic and should be performed cautiously.

  • Neutralization: Slowly add solid sodium carbonate (or a saturated aqueous solution) to the quenched mixture until the pH is basic (pH 8-9). Stir the resulting suspension for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 100 mL portions of DCM.

  • Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid should be purified by column chromatography on silica gel, using a gradient eluent system starting from 5:1 Hexane:Ethyl Acetate to 2:1 Hexane:Ethyl Acetate.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde as a white to pale yellow solid.

Workflow and Data Summary

Synthesis Workflow Diagram

The following diagram illustrates the complete operational workflow from starting materials to the final purified product.

Synthesis_Workflow cluster_part1 Part 1: Hydrazone Formation cluster_part2 Part 2: Vilsmeier-Haack Reaction A1 Combine 2-Acetylfuran, Ethanol, Acetic Acid A2 Add Methylhydrazine A1->A2 A3 Reflux (2-3h) A2->A3 A4 Solvent Evaporation A3->A4 A5 Crude Intermediate I (Yellow Oil) A4->A5 B2 Add Intermediate I in DCM A5->B2 Use Directly B1 Prepare Vilsmeier Reagent (POCl3 + DMF @ 0°C) B1->B2 B3 Reflux @ 40-45°C (4-6h) B2->B3 B4 Quench on Ice B3->B4 B5 Neutralize (Na2CO3) B4->B5 B6 Extract with DCM (3x) B5->B6 B7 Dry & Concentrate B6->B7 B8 Column Chromatography B7->B8 B9 Final Product (Solid) B8->B9

Caption: Workflow for the synthesis of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde.

Quantitative Data Summary
StepReagentMolar MassAmount UsedMoles (mmol)Key ConditionsExpected Yield
1 2-Acetylfuran110.115.51 g50.0Reflux in EtOH, 2-3h>95% (crude)
Methylhydrazine46.072.53 g55.0
2 Intermediate I~138.17~6.9 g~50.040-45°C in DCM, 4-6h65-75%
POCl₃153.3323.0 g150.0(after purification)

Safety and Troubleshooting

Safety Precautions:

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Always handle in a chemical fume hood wearing appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.

  • Methylhydrazine: Toxic, flammable, and a suspected carcinogen. Handle with extreme care in a fume hood and avoid inhalation or skin contact.

  • Vilsmeier Reagent Formation & Quenching: Both processes are highly exothermic. Strict temperature control is essential during reagent formation. The quenching step must be performed slowly and behind a safety shield if possible.

Troubleshooting Guide:

IssuePossible CauseRecommended Solution
Low Yield in Step 2 Incomplete formation of Vilsmeier reagent.Ensure POCl₃ is added slowly to DMF at 0°C. Use fresh, anhydrous reagents.
Inefficient quenching/hydrolysis.Ensure pH is sufficiently basic (8-9) after quenching and allow adequate time for stirring to complete hydrolysis.
Dark, Tarry Crude Product Reaction temperature was too high.Maintain the reaction temperature strictly at 40-45°C. Overheating can lead to polymerization and side reactions.
Difficult Purification Presence of multiple side products.Monitor the reaction closely with TLC to avoid over-running. Ensure the molar ratio of Vilsmeier reagent to hydrazone is correct.

Conclusion

The protocol described provides a reliable and efficient pathway for the synthesis of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde. By employing a Vilsmeier-Haack cyclization-formylation strategy on a readily prepared hydrazone intermediate, this method offers high regioselectivity and good overall yields. This application note serves as a practical guide for researchers requiring access to this valuable heterocyclic scaffold for applications in drug discovery and chemical research.

References

  • (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone - NIH. (n.d.).
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. (n.d.).
  • New process for preparing 2-acetylfuran from furan - Eureka | Patsnap. (n.d.).
  • About the Vilsmeier-Haack formylation of this compound - Chemistry Stack Exchange. (2021, May 21).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • Technical Support Center: Synthesis of 2-Acetylfuran - Benchchem. (n.d.).
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. (n.d.).
  • (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (2011). Retrieved February 2, 2026, from [Link]

  • (PDF) 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate - ResearchGate. (2009). Retrieved February 2, 2026, from [Link]

  • (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl). (n.d.).
  • Current Chemistry Letters Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives - ResearchGate. (2022, January 12). Retrieved February 2, 2026, from [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • 2-Acetylfuran - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

  • One-pot Multicomponent synthesis of 3-(substitutedphenyl)-5-oxo-3,4,5,6-tetrahydroimidazo[4,5-c] Pyrazole-2(1H)-carbaldehyde Derivatives Act as Antibacterial Agents - orientjchem.org. (n.d.). Retrieved February 2, 2026, from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed. (2014). Retrieved February 2, 2026, from [Link]

Sources

Application

Application of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde in medicinal chemistry

Topic: Application of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists

Executive Summary: The Hybrid Pharmacophore Advantage

In modern drug discovery, the "molecular hybridization" strategy—combining two distinct pharmacophores into a single entity—is a proven method to overcome drug resistance and enhance potency. 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde represents a privileged scaffold in this domain.

This molecule couples the electron-rich furan ring (known for antimicrobial and cytotoxic properties) with the pyrazole core (a staple in anti-inflammatory and analgesic drugs like Celecoxib). The C3-aldehyde functionality serves as a versatile "warhead," allowing for the divergent synthesis of Schiff bases, chalcones, and heterocyclic hybrids.

Key Application Areas:

  • Antimicrobial Agents: Targeting bacterial cell wall synthesis and DNA gyrase.

  • Anticancer Therapeutics: Tubulin polymerization inhibition and induction of apoptosis.

  • Enzyme Inhibitors: Specifically targeting urease and alpha-glucosidase.

Chemical Architecture & Synthetic Logic

Before application, understanding the regiochemistry is critical. Unlike the more common Vilsmeier-Haack product (which formylates the electron-rich C4 position), the C3-carbaldehyde allows for linear extension of the molecule, improving its ability to fit into narrow enzyme binding pockets.

Structural Profile
  • IUPAC Name: 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 176.17 g/mol

  • Key Reactivity: The formyl group (-CHO) at C3 is highly electrophilic, susceptible to nucleophilic attack by amines (Schiff base formation) and active methylenes (Knoevenagel condensation).

Strategic Synthesis Pathway (Context)

To ensure the aldehyde is at C3 (not C4), the recommended synthetic route involves a Claisen condensation followed by cyclization:

  • Precursor: 2-Acetylfuran + Diethyl oxalate

    
     Diketoester.
    
  • Cyclization: Diketoester + Methylhydrazine

    
     Pyrazole-3-carboxylate ester.
    
  • Functionalization: Ester reduction (LiAlH

    
    ) 
    
    
    
    Alcohol
    
    
    Oxidation (PCC/MnO
    
    
    )
    
    
    Target Aldehyde .

Application Protocol A: Lead Optimization via Azomethine Linkage (Schiff Bases)

Rationale: The formation of an azomethine bond (-CH=N-) creates a Schiff base. This linkage is bio-isosteric to the peptide bond but more resistant to enzymatic hydrolysis. It bridges the pyrazole-furan core with a third pharmacophore (e.g., a substituted aniline or hydrazide), creating a "L-shaped" or "linear" motif often required for DNA intercalation.

Experimental Protocol

Materials:

  • Substrate: 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 mmol)

  • Reagent: Substituted aromatic amine (e.g., 4-nitroaniline, thiosemicarbazide) (1.0 mmol)

  • Solvent: Absolute Ethanol (10-15 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol. Sonicate if necessary to ensure complete dissolution.

  • Addition: Add 1.0 mmol of the amine component.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Note: The acid protonates the carbonyl oxygen, making the carbon more electrophilic.

  • Reflux: Attach a condenser and reflux the mixture at 78-80°C for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot and the appearance of a new, less polar spot.

  • Isolation: Cool the reaction mixture to room temperature, then pour onto crushed ice (approx. 50g).

  • Purification: Filter the resulting precipitate under vacuum. Wash with cold water (2x10 mL) and cold ethanol (1x5 mL). Recrystallize from hot ethanol or DMF/water to yield the pure Schiff base.

Data Interpretation:

  • IR Spectroscopy: Disappearance of the C=O stretch (~1690 cm

    
    ) and appearance of the C=N stretch (~1610-1630 cm
    
    
    
    ).
  • 
    H NMR:  Appearance of the azomethine proton singlet (-CH=N-) typically between 
    
    
    
    8.2 – 8.8 ppm.

Application Protocol B: Chalcone Synthesis (Claisen-Schmidt Condensation)

Rationale: Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids. By reacting the pyrazole-aldehyde with an acetophenone, you create an


-unsaturated ketone system. This "Michael acceptor" functionality is crucial for covalent bonding to cysteine residues in target proteins (e.g., in kinases or tubulin).
Experimental Protocol

Materials:

  • Substrate: 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 mmol)

  • Reagent: Substituted Acetophenone (e.g., 4-chloroacetophenone) (1.0 mmol)

  • Solvent: Ethanol (10 mL)

  • Base: 40% NaOH solution (2 mL) or KOH pellets.

Step-by-Step Methodology:

  • Mixing: Dissolve the acetophenone and the aldehyde in ethanol in a 50 mL flask.

  • Basification: Add the NaOH solution dropwise with vigorous stirring at 0–5°C (ice bath).

    • Critical Control Point: Keep the temperature low initially to prevent polymerization or Cannizzaro side reactions.

  • Reaction: Allow the mixture to stir at room temperature for 12–24 hours. The solution often turns yellow or orange due to the extended conjugation.

  • Neutralization: Pour the contents into ice water containing dilute HCl (to neutralize the base).

  • Isolation: Filter the solid product.

  • Purification: Recrystallize from ethanol.

Validation:

  • 
    H NMR:  Look for two doublets with a coupling constant (
    
    
    
    ) of 15–16 Hz, indicating the trans (
    
    
    ) geometry of the alkene protons.

Biological Evaluation Protocols

To validate the medicinal utility of the synthesized derivatives, the following standard assays are required.

Assay 1: Antimicrobial Susceptibility (MIC Determination)
  • Method: Broth Microdilution (CLSI Standards).

  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Procedure:

    • Prepare stock solutions of derivatives in DMSO (1 mg/mL).

    • In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton broth.

    • Inoculate with bacterial suspension (

      
       CFU/mL).
      
    • Incubate at 37°C for 24 hours.

    • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (turbidity).

Assay 2: In Vitro Cytotoxicity (MTT Assay)
  • Cell Lines: HeLa (Cervical cancer), MCF-7 (Breast cancer).

  • Mechanism: Measures the reduction of MTT tetrazolium dye to formazan by mitochondrial succinate dehydrogenase in living cells.

  • Procedure:

    • Seed cells (

      
       cells/well) in 96-well plates.
      
    • Treat with varying concentrations of the pyrazole-furan derivative for 48 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm. Calculate ICngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      .
      

Visualizations

Diagram 1: Synthetic Versatility of the Scaffold

This diagram illustrates the central role of the aldehyde group in generating diverse bioactive libraries.

SyntheticPathways Aldehyde 5-(Furan-2-yl)-1-methyl- 1H-pyrazole-3-carbaldehyde SchiffBase Schiff Bases (Imines) [Antimicrobial] Aldehyde->SchiffBase Reflux/EtOH/AcOH (-H2O) Chalcone Chalcones [Antioxidant/Anticancer] Aldehyde->Chalcone Claisen-Schmidt (NaOH) Thiazole Thiazolidinones [Enzyme Inhibition] Aldehyde->Thiazole Cyclization w/ Thioglycolic Acid Amine Reagent: Primary Amines (Ar-NH2) Amine->SchiffBase ActiveMethylene Reagent: Active Methylenes (Acetophenones) ActiveMethylene->Chalcone Hydrazine Reagent: Thiosemicarbazide Hydrazine->Thiazole

Caption: Divergent synthesis pathways transforming the C3-aldehyde into three distinct pharmacophore classes.

Diagram 2: Lead Optimization Workflow

A logical flow for researchers to follow from synthesis to validation.

Workflow Start Start: Scaffold Selection Design In Silico Design (Docking to DNA Gyrase/Tubulin) Start->Design Synth Synthesis: Schiff Base/Chalcone Design->Synth Select best dockers Char Characterization (NMR, IR, Mass Spec) Synth->Char Screen Biological Screening (MIC / MTT Assays) Char->Screen Confirm Structure Screen->Design Low Activity (Iterate) Hit Hit Identification (IC50 < 10 µM) Screen->Hit High Activity

Caption: Iterative workflow for developing pyrazole-furan hybrids from computational design to biological hit identification.

References

  • Tang, R., et al. (2019).[1] "Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-phenyl-2-furan." Bioorganic & Medicinal Chemistry Letters.

  • Isloor, A. M., et al. (2011).[2] "Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases." Arabian Journal of Chemistry.

  • Hernández, W., et al. (2023).[3] "Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization... and Antitumor Activities."[4] Journal of Chemistry.

  • ACG Publications. (2024).[5] "Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases." Organic Communications.

Sources

Method

Application Note &amp; Protocol: Knoevenagel Condensation with 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde for the Synthesis of Novel Heterocyclic Scaffolds

Introduction: The Strategic Importance of Furan-Pyrazole Conjugates In the landscape of modern medicinal chemistry and materials science, the synthesis of complex heterocyclic scaffolds is of paramount importance. Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Furan-Pyrazole Conjugates

In the landscape of modern medicinal chemistry and materials science, the synthesis of complex heterocyclic scaffolds is of paramount importance. Molecules incorporating both furan and pyrazole moieties are of particular interest due to the diverse biological activities associated with these rings.[1] The pyrazole nucleus is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] Similarly, the furan ring is a key structural component in numerous natural products and synthetic compounds with significant pharmacological profiles.[2] The strategic combination of these two heterocycles through a versatile and efficient synthetic methodology can unlock novel chemical space for drug discovery and the development of advanced materials.

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, providing a reliable route to α,β-unsaturated compounds.[3][4][5] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[4][5] Its broad substrate scope and operational simplicity make it an ideal candidate for the derivatization of complex heterocyclic aldehydes such as 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde. This application note provides a detailed protocol for the Knoevenagel condensation of this specific aldehyde, discusses the underlying mechanistic principles, and offers insights into reaction optimization and product characterization.

Mechanistic Insights: The "Why" Behind the Protocol

The Knoevenagel condensation proceeds through a series of well-understood steps, and the choice of catalyst and reaction conditions is critical for its success.[6][7] A weak base is typically employed to deprotonate the active methylene compound without promoting the self-condensation of the aldehyde.[4]

Catalyst Selection: The Role of Piperidine

For this protocol, piperidine is selected as the catalyst. Its efficacy in Knoevenagel condensations is well-documented.[3][6] Piperidine, a secondary amine, can act as a base to deprotonate the active methylene compound, generating a resonance-stabilized enolate.[6][7] Furthermore, it can react with the aldehyde to form an iminium ion, which is more electrophilic than the parent aldehyde and thus more susceptible to nucleophilic attack by the enolate.[6][7] This dual role accelerates the reaction, often allowing it to proceed under mild conditions.

Active Methylene Compounds: The Nucleophilic Partner

The choice of the active methylene compound dictates the functionality of the resulting α,β-unsaturated product. Common examples include malononitrile, diethyl malonate, and ethyl cyanoacetate.[4][5] The electron-withdrawing groups on the active methylene carbon increase its acidity, facilitating deprotonation by the weak base.

Solvent and Temperature Considerations

Ethanol is chosen as the solvent due to its ability to dissolve both the heterocyclic aldehyde and the active methylene compound, creating a homogeneous reaction mixture. It is also a polar protic solvent that can facilitate the proton transfer steps in the mechanism. The reaction is typically conducted at room temperature to moderate reflux, depending on the reactivity of the substrates. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial for determining the optimal reaction time and temperature.[8][9]

Visualizing the Reaction Pathway and Workflow

To provide a clear understanding of the process, the following diagrams illustrate the Knoevenagel condensation mechanism and the experimental workflow.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Aldehyde 5-(Furan-2-yl)-1-methyl- 1H-pyrazole-3-carbaldehyde Iminium Iminium Ion (more electrophilic) Aldehyde->Iminium Reaction with Piperidine ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Enolate Resonance-Stabilized Enolate ActiveMethylene->Enolate Deprotonation by Piperidine Catalyst Piperidine (Catalyst) Catalyst->Enolate Catalyst->Iminium Adduct Tetrahedral Intermediate Enolate->Adduct Nucleophilic Attack Iminium->Adduct Product α,β-Unsaturated Product Adduct->Product Dehydration Water Water Adduct->Water

Caption: Generalized mechanism of the piperidine-catalyzed Knoevenagel condensation.

Experimental_Workflow A 1. Reactant Preparation - Dissolve aldehyde in ethanol - Add active methylene compound B 2. Catalyst Addition - Add piperidine dropwise A->B C 3. Reaction - Stir at specified temperature - Monitor by TLC B->C D 4. Product Isolation - Cool reaction mixture - Precipitate product in cold water C->D E 5. Purification - Filter the solid product - Wash with cold ethanol D->E F 6. Characterization - Recrystallize if necessary - Analyze by NMR, IR, and MS E->F

Caption: Step-by-step experimental workflow for the Knoevenagel condensation.

Detailed Experimental Protocols

Materials and Reagents

ReagentGradeSupplier
5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde≥98%Synthesized in-house or Commercial
MalononitrileReagent grade, ≥99%Major Chemical Supplier
Diethyl malonateReagent grade, ≥99%Major Chemical Supplier
PiperidineReagent grade, ≥99%Major Chemical Supplier
Ethanol (Absolute)ACS gradeMajor Chemical Supplier
Deionized WaterHigh purityIn-house

Protocol 1: Knoevenagel Condensation with Malononitrile

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 g, 5.68 mmol) in absolute ethanol (20 mL).

  • Addition of Active Methylene Compound: To the stirred solution, add malononitrile (0.38 g, 5.74 mmol, 1.01 eq.).

  • Catalyst Addition: Add piperidine (0.1 mL, ~1.0 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Product Isolation: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into ice-cold water (50 mL) with stirring. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL).

  • Drying and Characterization: Dry the product under vacuum to a constant weight. The purity of the product can be assessed by melting point determination and spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Knoevenagel Condensation with Diethyl Malonate (Doebner Modification Consideration)

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 g, 5.68 mmol) in absolute ethanol (25 mL).

  • Addition of Active Methylene Compound: To the stirred solution, add diethyl malonate (0.96 g, 6.00 mmol, 1.05 eq.).

  • Catalyst Addition: Add piperidine (0.2 mL, ~2.0 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[8] The resulting residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.

Note on Doebner Modification: If malonic acid is used as the active methylene compound in the presence of pyridine as a solvent and catalyst, the reaction is known as the Doebner modification.[4][10][11] This variation often leads to decarboxylation following the condensation, yielding an α,β-unsaturated carboxylic acid.[10][11]

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. The addition of a dehydrating agent, such as molecular sieves, can also shift the equilibrium towards the product.[5]

  • Side Reactions: The use of a strong base should be avoided as it can lead to the self-condensation of the aldehyde.[4]

  • Product Characterization: Thorough characterization of the final product is essential to confirm its structure and purity. Key spectroscopic data to obtain include:

    • ¹H NMR: Look for the appearance of a new vinyl proton signal and the disappearance of the aldehyde proton signal.

    • ¹³C NMR: Confirm the presence of new olefinic carbon signals and the disappearance of the aldehyde carbonyl carbon signal.

    • IR Spectroscopy: Observe the characteristic C=C stretching frequency of the newly formed double bond and the nitrile (C≡N) or ester (C=O) stretch, depending on the active methylene compound used.

    • Mass Spectrometry: Determine the molecular weight of the product to confirm the expected condensation has occurred.

Conclusion

The Knoevenagel condensation provides a powerful and versatile tool for the derivatization of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde. The protocols outlined in this application note offer a reliable starting point for the synthesis of a variety of novel α,β-unsaturated compounds bearing this important heterocyclic scaffold. By understanding the underlying mechanism and key reaction parameters, researchers can effectively utilize this reaction to generate new molecular entities for applications in drug discovery and materials science.

References

  • Grokipedia.
  • J&K Scientific LLC. (2021).
  • Organic Chemistry. (2021).
  • Academical. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube.
  • Benchchem.
  • Banaras Hindu University.
  • Various Authors. (n.d.). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes.
  • ACG Publications. (2021).
  • Organic Chemistry Portal.
  • Wikipedia.
  • Thermo Fisher Scientific.
  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139.
  • Darwish, K. M., & Ahmed, A. M. (2025). 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-4-one: Synthesis and Reactions. Journal of Modern Chemistry & Chemical Technology, 16(03).

Sources

Application

Application Note &amp; Protocol: Synthesis of Novel Amines via Reductive Amination of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

Abstract The convergence of furan and pyrazole scaffolds in a single molecular entity presents a compelling strategy in modern drug discovery, leveraging the privileged biological activities of both heterocycles.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The convergence of furan and pyrazole scaffolds in a single molecular entity presents a compelling strategy in modern drug discovery, leveraging the privileged biological activities of both heterocycles.[1][2][3] This application note provides a comprehensive, field-proven guide to the reductive amination of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde. We detail a robust, one-pot protocol utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and chemoselective reducing agent, to efficiently synthesize a diverse range of secondary and tertiary amines. The causality behind reagent selection, reaction conditions, and purification strategies is thoroughly explained to empower researchers in the synthesis of novel furan-pyrazole derivatives for pharmaceutical and agrochemical research.

Introduction: The Strategic Value of Furan-Pyrazole Hybrids

The pyrazole nucleus is a cornerstone of numerous approved drugs, valued for its metabolic stability and versatile biological activity, including anti-inflammatory, anticancer, and antibacterial properties.[3][4] Similarly, the furan ring is a key pharmacophore found in many therapeutic agents, where it can act as a bioisostere for phenyl groups, enhancing drug-receptor interactions and improving pharmacokinetic profiles.[2] The synthesis of molecules incorporating both motifs is therefore a high-priority objective in medicinal chemistry.

Reductive amination stands out as one of the most powerful and reliable methods for forming carbon-nitrogen (C-N) bonds, a transformation central to the synthesis of the vast majority of pharmaceuticals.[5][6] This method converts a carbonyl group into an amine via an intermediate imine, offering a controlled and high-yielding alternative to direct alkylation, which is often plagued by overalkylation issues.[7] This guide focuses on a specialized protocol for the reductive amination of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde, providing researchers with a reliable pathway to novel amine derivatives.

Mechanistic Rationale: The Chemoselectivity of NaBH(OAc)₃

The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that can selectively reduce the in situ formed iminium ion in the presence of the starting aldehyde.[8] While strong hydrides like sodium borohydride (NaBH₄) would readily reduce the aldehyde to an alcohol, milder reagents are required.[9][10]

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to several key advantages:[5]

  • Enhanced Selectivity: The electron-withdrawing acetate groups attenuate the hydride-donating ability of the borohydride. This makes NaBH(OAc)₃ sufficiently mild to not reduce the aldehyde but reactive enough to rapidly reduce the protonated imine (iminium ion), which is a more electrophilic species.[10][11] This chemoselectivity minimizes the formation of the corresponding alcohol byproduct.[5]

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and under neutral or weakly acidic conditions, preserving sensitive functional groups within the substrate.[11]

  • Improved Safety Profile: It is significantly less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN) and avoids the generation of hazardous cyanide byproducts.[5][12]

The reaction proceeds in two distinct, concurrent stages within the same pot:

  • Iminium Ion Formation: The amine nitrogen performs a nucleophilic attack on the aldehyde's carbonyl carbon. This is often catalyzed by a small amount of acid (like acetic acid) to protonate the carbonyl oxygen, increasing its electrophilicity. Subsequent dehydration yields the electrophilic iminium ion.[13][14]

  • Hydride Reduction: The NaBH(OAc)₃ then delivers a hydride ion to the iminium carbon, quenching the positive charge and forming the final amine product.[14]

Reductive_Amination_Mechanism Mechanism of Reductive Amination cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Aldehyde Pyrazole Aldehyde (R-CHO) Protonation Protonation (H+) Aldehyde->Protonation Catalytic Acid Amine Amine (R'NH2) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Protonation->Hemiaminal Dehydration Dehydration (-H2O) Hemiaminal->Dehydration Iminium Iminium Ion [R-CH=N+HR'] Dehydration->Iminium Hydride_Attack Hydride Attack (H-) Iminium->Hydride_Attack STAB NaBH(OAc)3 STAB->Hydride_Attack Hydride Source Product Final Amine Product (R-CH2-NHR') Hydride_Attack->Product

Caption: The two-stage mechanism of reductive amination.

Detailed Experimental Protocol

This protocol describes a general one-pot procedure for reacting 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde with a representative primary amine.

Materials and Reagents
  • Substrate: 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

  • Amine: e.g., Benzylamine, Morpholine, Aniline (1.0 - 1.2 equivalents)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.6 equivalents)[11]

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[9]

  • Catalyst (Optional): Glacial Acetic Acid (AcOH)

  • Workup Solutions: Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Deionized Water

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography

Step-by-Step Procedure

Experimental_Workflow Experimental Workflow Setup 1. Reaction Setup - Dissolve aldehyde and amine in anhydrous DCE - Stir under N2 atmosphere Addition 2. Reagent Addition - Add NaBH(OAc)3 portion-wise over 10 min - Monitor temperature Setup->Addition Reaction 3. Reaction Monitoring - Stir at room temperature for 2-16 h - Track progress via TLC or LC-MS Addition->Reaction Quench 4. Workup: Quenching - Carefully add sat. NaHCO3 solution - Stir for 30 min Reaction->Quench Extract 5. Workup: Extraction - Transfer to separatory funnel - Extract with DCM (3x) Quench->Extract Dry 6. Workup: Drying & Concentration - Combine organic layers - Dry over Na2SO4, filter, and concentrate Extract->Dry Purify 7. Purification - Purify crude product by flash column chromatography Dry->Purify

Caption: A streamlined workflow for the reductive amination protocol.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 equiv). Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Reagent Dissolution: Add anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration relative to the aldehyde). Stir until the aldehyde is fully dissolved.

  • Amine Addition: Add the desired amine (1.1 equiv) via syringe and stir the mixture for 20 minutes at room temperature to facilitate initial imine formation. For weakly basic amines like aniline, adding 1-2 equivalents of acetic acid may be beneficial to catalyze imine formation.[11]

  • Reducer Addition: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution in small portions over 10-15 minutes. An exothermic reaction may be observed; maintain the temperature below 30 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases (approx. 30 minutes).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amine product.[15]

Data Summary & Expected Outcomes

The described protocol is highly versatile. The following table provides expected outcomes for the reaction with various amine types, demonstrating the broad scope of the method.

Amine SubstrateAmine TypeEquivalents (Amine / NaBH(OAc)₃)Reaction Time (h)Typical Isolated Yield (%)Notes
BenzylaminePrimary, Aliphatic1.1 / 1.52 - 485 - 95%Reaction is typically fast and high-yielding.
MorpholineSecondary, Cyclic1.1 / 1.53 - 688 - 96%Forms the tertiary amine product efficiently.
AnilinePrimary, Aromatic1.2 / 1.68 - 1670 - 85%Less nucleophilic; may require longer time or AcOH catalyst.[11]
DiisopropylamineSecondary, Hindered1.2 / 1.612 - 2460 - 75%Steric hindrance can slow the reaction significantly.[11]

Troubleshooting and Key Insights

  • Moisture Sensitivity: Sodium triacetoxyborohydride is moisture-sensitive.[8] The use of anhydrous solvents and an inert atmosphere is critical for achieving high yields.

  • Low Yields with Weakly Basic Amines: Aromatic amines are less nucleophilic and can result in slow imine formation. The addition of a catalytic amount of acetic acid can significantly accelerate the reaction.[12]

  • Potential for Dialkylation: When using primary amines, dialkylation to form a tertiary amine can sometimes be a competing side reaction. This protocol, using a slight excess of the amine, generally minimizes this. If it becomes a problem, a two-step procedure (forming and isolating the imine first, followed by reduction) can be employed.[11]

  • Purification: The basic nature of the amine products means they may streak on silica gel. Adding a small amount of triethylamine (~0.5-1%) to the chromatography eluent can improve peak shape and separation. Alternatively, purification can sometimes be achieved by crystallization of an acid addition salt.[16][17]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the reductive amination of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde. The use of sodium triacetoxyborohydride ensures a mild, safe, and highly selective transformation suitable for a wide range of primary and secondary amines. This robust methodology furnishes medicinal chemists and drug development professionals with a reliable tool for accessing novel amine derivatives, facilitating the exploration of the chemical space around the promising furan-pyrazole scaffold.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. organicchemistrytutor.com. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. chemistrysteps.com. [Link]

  • Myers, A. (n.d.).
  • Wikipedia. (n.d.). Reductive amination. en.wikipedia.org. [Link]

  • Krasavin, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Hayes, P. G., et al. (2011). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. [Link]

  • Krasavin, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization. HAL Open Science. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. mdpi.com. [Link]

  • Reddit. (2017). Can someone please explain reductive amination. reddit.com. [Link]

  • ResearchGate. (2024). Therapeutic molecules and natural products comprising Furan and Pyrazole nucleus. researchgate.net. [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. njps.in. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. researchgate.net. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. mdpi.com. [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org. [Link]

  • Yuan, H., et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile Ni y AlO x Catalysts. ACS Omega. [Link]

  • Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Chawla, G., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

  • Yuan, H., et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega. [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. mdpi.com. [Link]

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. mdpi.com. [Link]

  • ResearchGate. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. researchgate.net. [Link]

  • Perevalov, V. P., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. Macromolecular Symposia.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Pyrazole Aldehydes

Executive Summary Welcome to the technical support hub for pyrazole chemistry. As researchers, we often underestimate pyrazole aldehydes.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the technical support hub for pyrazole chemistry. As researchers, we often underestimate pyrazole aldehydes. Structurally, they appear simple, yet they present a unique "perfect storm" of purification challenges: the amphoteric nature of the pyrazole ring, the reactivity of the aldehyde, and the high polarity of the parent heterocycle.

This guide moves beyond standard textbook advice. It addresses the specific physicochemical anomalies of pyrazole-4-carbaldehydes—specifically the Lewis acid-base interactions with silica and base-mediated disproportionation —that frequently lead to yield loss in drug discovery workflows.

Part 1: Diagnostic Workflow

Before committing to a purification strategy, use this decision tree to categorize your crude material. This prevents the common error of forcing a "sticky" pyrazole onto a standard silica column.

purification_logic Start Crude Pyrazole Aldehyde State Physical State? Start->State Solid Solid / Semi-Solid State->Solid Oil Viscous Oil / Gum State->Oil Solubility Soluble in hot EtOH? Solid->Solubility Impurity Major Impurity Type? Oil->Impurity Recryst Recrystallization (EtOH or MeOH/H2O) Solubility->Recryst Yes Solubility->Impurity No NonPolar Non-polar (Start Material) Impurity->NonPolar Polar Polar (Tars/Acids) Impurity->Polar Bisulfite Bisulfite Adduct Purification NonPolar->Bisulfite Deactivated Deactivated Silica (1% Et3N) Polar->Deactivated

Figure 1: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.

Part 2: Troubleshooting & FAQs
Category 1: Chromatographic Challenges (The "Streaking" Peak)

Q: Why does my pyrazole aldehyde streak across the entire TLC plate and elute as a broad tail on silica columns?

A: This is a classic interaction between the basic pyrazole nitrogen (N2) and the acidic silanol groups (Si-OH) of the silica gel.

  • The Mechanism: Unlike simple benzene derivatives, the pyrazole ring acts as a Lewis base. It hydrogen-bonds to the silica stationary phase, causing "drag" or tailing. This is exacerbated if the pyrazole N1 is unsubstituted (N-H), adding a hydrogen bond donor interaction.

  • The Fix: You must mask the silanol activity.

    • Deactivation: Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA) .

    • Mobile Phase Modifier: Maintain 0.5–1% TEA in your eluent during the run.

    • Alternative Phase: Switch to Neutral Alumina . Alumina is less acidic than silica and often resolves nitrogen heterocycles without streaking [1].

Q: I see two spots on TLC that merge on the column. Is this decomposition?

A: It is likely tautomerism , not decomposition.

  • Diagnosis: If you have an N-unsubstituted pyrazole (1H-pyrazole-4-carbaldehyde), it exists in rapid equilibrium between the 1H and 2H tautomers. On slower timescales (like NMR), these average out. On silica, the distinct interactions can cause peak splitting or broadening.

  • Solution: N-protection (e.g., methylation, benzylation) locks the tautomer and dramatically improves peak shape. If protection isn't an option, use the Bisulfite Protocol (see Part 4) to bypass chromatography entirely.

Category 2: Stability & Workup (The "Disappearing" Yield)

Q: My Vilsmeier-Haack reaction looked complete, but after quenching with NaOH, my yield dropped by 40%. Where did it go?

A: You likely triggered a Cannizzaro Reaction .

  • The Mechanism: Pyrazole-4-carbaldehydes lack

    
    -protons. In the presence of strong base (NaOH, KOH) and heat (often generated during quench exotherms), the aldehyde disproportionates into the corresponding carboxylic acid  (water-soluble, lost in aqueous waste) and alcohol  [2].
    
  • The Fix:

    • Buffer the Quench: Use Sodium Acetate (NaOAc) or saturated NaHCO3 instead of NaOH.

    • Temperature Control: Keep the quench temperature below 10°C.

    • pH Monitoring: Adjust the final pH to 7–8. Do not exceed pH 9.

Q: My product turns brown/red upon standing in air. Is it polymerizing?

A: It is likely autoxidation .

  • The Mechanism: Electron-rich heteroaromatic aldehydes are prone to air oxidation, converting the formyl group to a carboxylic acid. This is accelerated by light and trace metals.

  • The Fix: Store under Nitrogen/Argon at -20°C. If the solid is already colored, wash with cold sodium bisulfite solution (reducing agent) to remove oxidized surface impurities before recrystallization.

Part 3: Comparative Purification Data

The following table summarizes efficiency metrics for purifying 1-phenyl-1H-pyrazole-4-carbaldehyde (a standard model substrate).

MethodPurity AchievedRecovery YieldSolvent/Reagent CostTime Efficiency
Standard Silica Flash 85-90%60-70%High (Large vol.)Low (Tailing issues)
Deactivated Silica (TEA) >98%85-90%MediumMedium
Recrystallization (EtOH) >99%70-80%LowHigh
Bisulfite Adduct >98%90-95%Very LowHigh
Part 4: The "Gold Standard" Protocol: Bisulfite Adduct Purification

When chromatography fails or is too expensive for scale-up, use this chemical purification method. It relies on the reversible formation of a water-soluble sulfonate salt [3].

Step-by-Step Protocol:
  • Formation:

    • Dissolve crude pyrazole aldehyde in a minimal amount of Methanol or Ethanol (approx. 2-3 mL/g).

    • Add saturated aqueous Sodium Bisulfite (NaHSO3) (1.5 equivalents).

    • Stir vigorously for 30–60 minutes. A thick white precipitate (the adduct) may form; if not, it remains in the aqueous phase.

  • Washing (Impurity Removal):

    • Dilute with water.

    • Wash the aqueous mixture with Ethyl Acetate or DCM (2x).

    • Critical: The impurities (starting material, tars) go into the organic layer. Keep the Aqueous Layer.

  • Regeneration:

    • Cool the aqueous layer to 0°C.

    • Basify carefully with 10% Sodium Carbonate (Na2CO3) or NaOH to pH 10–12. Note: Work quickly to avoid Cannizzaro side reactions.

    • The aldehyde will regenerate and precipitate or oil out.

  • Isolation:

    • Extract the regenerated aldehyde with Ethyl Acetate (3x).

    • Dry over MgSO4 and concentrate.

References
  • BenchChem Technical Support. (2025). Column chromatography conditions for separating pyrazole isomers. Retrieved from

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.[1][2] Retrieved from

  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from

  • Radi, S., et al. (2014). Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent.[3][4] Molecules.[1][3][4][5][6][7][8][9][10][11] Retrieved from [4]

Sources

Optimization

Technical Support Center: Purification of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

Case ID: FMP-CHO-PUR-001 Status: Open Priority: High (Active Research Material) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Diagnostic Triage: Identify Your Impurity Profile Before...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: FMP-CHO-PUR-001 Status: Open Priority: High (Active Research Material) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Diagnostic Triage: Identify Your Impurity Profile

Before initiating purification, compare your crude material against this diagnostic matrix. 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde (FMP-CHO) is a sensitive intermediate; the furan ring is prone to acid-catalyzed ring opening, and the aldehyde is susceptible to oxidation.

Symptom Probable Impurity/Issue Root Cause Recommended Action
Dark Brown/Black Oil Furan ring-opened polymers (Tars)Exposure to strong acids during workup or Vilsmeier hydrolysis.Stop. Material likely degraded. Attempt silica filtration (Protocol C).
White Precipitate in Oil Carboxylic Acid (Over-oxidation)Air exposure (auto-oxidation of -CHO to -COOH).Wash with sat.[1] NaHCO₃ (Protocol A).
NMR: Doublet signals Regioisomer (4-CHO vs 3-CHO)Non-selective formylation or cyclization issues.Column Chromatography (Protocol C) or Recrystallization (Protocol B).
Persistent Solvent Peak DMF or DMSO complexesIncomplete aqueous workup.Bisulfite Adduct Purification (Protocol A).
Yellow/Orange Solid Traces of Furan precursorsUnreacted starting material (e.g., 5-(furan-2-yl)-1-methyl-1H-pyrazole).Bisulfite Adduct Purification (Protocol A).

Technical Protocols

Protocol A: The "Furan-Safe" Bisulfite Adduct Method (Gold Standard)

Best For: Removing non-carbonyl impurities (starting materials, isomers lacking aldehydes, tars) and separating the product from solvents. Mechanism: The aldehyde forms a water-soluble, crystalline bisulfite adduct. Impurities remain in the organic layer. Critical Warning: Furan rings are acid-sensitive. Do NOT use the standard HCl hydrolysis method to regenerate the aldehyde, as it will hydrolyze the furan ring. Use the Base Regeneration method described below.

Workflow Diagram:

BisulfitePurification cluster_legend Process Logic Crude Crude FMP-CHO (Dissolved in EtOAc) AddBisulfite Add Saturated NaHSO3 (Vigorous Stirring, 2h) Crude->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrganicLayer Organic Layer (Contains Impurities/Tars) PhaseSep->OrganicLayer Discard AqueousLayer Aqueous/Solid Phase (Bisulfite Adduct) PhaseSep->AqueousLayer Collect Filter Filter Precipitate (Wash with Et2O) AqueousLayer->Filter If solid forms Regen Regeneration (Add sat. NaHCO3, stir 1h) Filter->Regen Extract Extract with DCM Dry & Evaporate Regen->Extract Pure Pure FMP-CHO (Pale Yellow Solid) Extract->Pure

Caption: Figure 1. Chemoselective purification workflow utilizing the reversible formation of bisulfite adducts to isolate the aldehyde from non-carbonyl contaminants.

Step-by-Step Procedure:

  • Dissolution: Dissolve 5.0 g of crude FMP-CHO in 30 mL of Ethyl Acetate (EtOAc). Ensure full solvation.

  • Adduct Formation: Add 20 mL of saturated Sodium Bisulfite (NaHSO₃) solution. Stir vigorously for 2–4 hours at room temperature.

    • Observation: A white or pale yellow precipitate (the adduct) should form at the interface or within the aqueous layer.

  • Isolation: Filter the solid adduct. If no solid forms (adduct is soluble), separate the layers and keep the aqueous layer. Wash the solid/aqueous layer with fresh EtOAc (2 x 10 mL) to remove trapped organic impurities.

  • Regeneration (The Critical Step): Suspend the solid adduct (or the aqueous solution) in 50 mL of water. Slowly add saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) until pH 9–10 is reached. Stir for 1 hour.

    • Note: The solution will become cloudy as the free aldehyde regenerates and precipitates.

  • Extraction: Extract the regenerated aldehyde with Dichloromethane (DCM) (3 x 20 mL).

  • Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

Protocol B: Recrystallization (Polymorph Control)

Best For: Final polishing of >90% pure material or removing trace regioisomers.

Solvent System Ratio (v/v) Temperature Outcome/Notes
Ethanol / Water 9:1Reflux

4°C
Standard method. Good for removing inorganic salts.
EtOAc / Hexane 1:3Reflux

RT
Best for removing non-polar tars.
Isopropanol Pure60°C

-10°C
Gentle thermal profile; less risk of furan degradation.

Procedure:

  • Dissolve crude solid in the minimum amount of hot solvent (e.g., Ethanol).

  • If colored insoluble particles remain, perform a hot filtration.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filter crystals and wash with cold hexane.

Protocol C: Flash Column Chromatography

Best For: Separating regioisomers (e.g., 3-CHO vs 4-CHO).

  • Stationary Phase: Silica Gel (230–400 mesh).[2] Neutralized silica is preferred (treat with 1% Et3N) to prevent furan decomposition.

  • Mobile Phase: Gradient elution.

    • Start: 10% EtOAc in Hexane.

    • End: 40% EtOAc in Hexane.

  • TLC Visualization: UV (254 nm) and DNP Stain (Aldehydes turn orange/red).

Troubleshooting FAQs

Q1: My product turned into a black tar during the acidic workup. Can I save it?

  • Answer: Likely not. The black color indicates polymerization of the furan ring, triggered by acid [1]. For future batches, ensure the internal pH never drops below 4.0. If you must neutralize a Vilsmeier reaction, pour the reaction mixture into a cold bicarbonate solution, rather than adding base to the acid, to maintain a basic local environment.

Q2: I see a second aldehyde peak in the NMR (approx. 0.2 ppm shift). Is this an impurity?

  • Answer: This is likely the regioisomer (1-methyl-5-(furan-2-yl)-1H-pyrazole-4-carbaldehyde). The Vilsmeier-Haack reaction on 1-methyl-pyrazoles often favors the 4-position due to electronics [2]. If you specifically need the 3-isomer, you must separate it via Column Chromatography (Protocol C). Recrystallization is rarely effective for separating these specific isomers due to structural similarity.

Q3: The bisulfite adduct didn't precipitate. What now?

  • Answer: This is common with sterically bulky aldehydes. Do not discard the aqueous layer! The adduct is likely soluble in water.[1] Wash the aqueous layer with ether to remove impurities, then proceed directly to the Regeneration step (adding NaHCO₃ to the aqueous phase) and extract with DCM.

Q4: Can I store the aldehyde in solution?

  • Answer: Avoid long-term storage in solution, especially in chlorinated solvents (DCM/Chloroform), which can become acidic over time and degrade the furan. Store as a solid at -20°C under Argon.

References

  • Gandini, A., & Belgacem, M. N. (1997). Furans in Polymer Chemistry. Progress in Polymer Science, 22(6), 1203-1379. Link (Detailing the acid-sensitivity and polymerization mechanisms of furan rings).

  • Kira, M. A., et al. (1970). Vilsmeier-Haack Reaction of Pyrazoles. Journal of Heterocyclic Chemistry, 7, 25-30. Link (Discussing regioselectivity of formylation in pyrazoles).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Kjell, D. P., et al. (1999).[3] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[3][4] The Journal of Organic Chemistry, 64(15), 5722-5724. Link (Advanced regeneration techniques for sensitive aldehydes).

Sources

Troubleshooting

Low yield in 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde synthesis

The following guide is structured as a Tier-3 Technical Support response from the Heterocycle Synthesis Application Center . It addresses the specific challenges of synthesizing 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carb...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support response from the Heterocycle Synthesis Application Center . It addresses the specific challenges of synthesizing 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde , a scaffold prone to regiochemical errors and furan degradation.

Subject: Low Yield & Impurity Profile in 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Division

Diagnostic Triage: Identifying the Failure Mode

Low yield in this specific synthesis is rarely due to a single factor. It is usually a convergence of regiochemical mismatch (forming the wrong isomer) and substrate instability (furan decomposition).

Before optimizing, locate your workflow on the Diagnostic Logic Tree below to identify your specific bottleneck.

DiagnosticTree Start Start: Identify Synthesis Route RouteA Route A: Cyclization (Acetylfuran + Diethyl Oxalate) Start->RouteA RouteB Route B: Direct Formylation (Vilsmeier-Haack on Pyrazole) Start->RouteB RouteC Route C: Suzuki Coupling (Halo-pyrazole + Furan Boronic Acid) Start->RouteC IsomerCheck Check NMR: Is the product 1-methyl-5-furyl (Target) or 1-methyl-3-furyl (Impurity)? RouteA->IsomerCheck Pos4Error CRITICAL ERROR: Electrophilic attack favors C4. Impossible to get C3-CHO directly. RouteB->Pos4Error Deboron Issue: Protodeboronation Furan-2-boronic acid hydrolyzed before coupling. RouteC->Deboron RegioFail Issue: Regioselectivity Failure Methylhydrazine attacked wrong carbonyl. IsomerCheck->RegioFail Wrong Isomer DecarbFail Issue: Furan Degradation Acidic hydrolysis opened the furan ring. IsomerCheck->DecarbFail Black Tar/No Product caption Figure 1: Diagnostic workflow for isolating yield loss causes.

Troubleshooting Module A: The Cyclization Route (Claisen/Hydrazine)

Context: This is the most common route for 3-substituted pyrazoles. It involves the Claisen condensation of 2-acetylfuran with diethyl oxalate, followed by cyclization with methylhydrazine.

The Core Problem: Regioselectivity (The "Wrong Isomer" Trap)

When reacting the diketoester intermediate with methylhydrazine, two isomers are possible. The yield loss often isn't "loss"—it is the formation of the 1-methyl-3-(furan-2-yl) isomer instead of the desired 1-methyl-5-(furan-2-yl) isomer.

  • Mechanism: Methylhydrazine (

    
    ) has two nucleophilic nitrogens. The unsubstituted 
    
    
    
    is more nucleophilic (less sterically hindered) and attacks the most reactive carbonyl first.
  • The Trap: In the diketoester (

    
    ), the ketone adjacent to the furan is deactivated by the electron-rich furan ring, while the 
    
    
    
    -keto ester carbonyl is highly reactive.
Protocol Correction: Controlling Regiochemistry

To force the formation of the 5-(furan-2-yl) isomer, you must ensure the


 (tail) of the hydrazine attacks the ketone adjacent to the furan.

Optimized Protocol:

  • Solvent Switch: Switch from Ethanol to Acetic Acid or use HCl/Ethanol . Acidic conditions protonate the carbonyls, accentuating the electronic differences and often favoring the 5-substituted product due to the specific hydrazone intermediate stability.

  • Stepwise Addition: Do not mix reagents all at once. Form the hydrazone at low temperature first.

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)
Solvent Ethanol (Reflux)Ethanol / Acetic Acid (10:1)
Temperature 80°C (Immediate)0°C (1h)

RT (2h)

Reflux
Hydrazine Methylhydrazine (free base)Methylhydrazine Sulfate (slow release)
Workup Aqueous extractionFiltration of precipitate (if solid)

Technical Note: If you isolate the 3-ester, you must reduce it (


 or 

) to the alcohol and then oxidize (

) to the aldehyde. Avoid

as it will cleave the furan ring.

Troubleshooting Module B: The Suzuki Coupling Route

Context: Coupling a 5-chloro-1-methyl-pyrazole-3-carbaldehyde with 2-furylboronic acid.

The Core Problem: Protodeboronation

2-Furylboronic acid is notoriously unstable.[1] Under standard aqueous basic Suzuki conditions (


), the C-B bond breaks, releasing furan (gas) and boric acid. This leaves you with unreacted chloropyrazole and low yield.
Protocol Correction: Anhydrous Conditions

You must suppress the hydrolytic pathway of the boronic acid.

Optimized Protocol:

  • Base: Switch to Potassium Phosphate (

    
    )  or Cesium Fluoride (
    
    
    
    )
    .
  • Solvent: Use anhydrous Toluene or DMF . Strictly exclude water.[2]

  • Catalyst: Use a highly active catalyst like

    
      or XPhos Pd G2  to speed up the coupling before the boron species degrades.
    
  • Boron Source: Replace 2-furylboronic acid with 2-furylboronic acid pinacol ester (more stable) or Potassium 2-furyltrifluoroborate (highly stable).[1]

Self-Validating Check:

  • Run a TLC: If you see a fast-moving spot (furan) and your starting halide remains, protodeboronation is occurring. Switch to the trifluoroborate salt immediately.

Troubleshooting Module C: Furan Ring Stability

Context: Furan is an electron-rich diene. It is an "acid sponge" and an "oxygen sponge."

The "Black Tar" Phenomenon

If your reaction mixture turns into a black, viscous tar, you have likely triggered acid-catalyzed ring opening or oxidative polymerization .

Critical Constraints for Furan-Pyrazole Hybrids:

  • Avoid Strong Acids: Vilsmeier-Haack conditions (

    
    ) generate strong acids upon hydrolysis. If you are attempting to formylate a precursor containing a furan ring, you must neutralize the reaction mixture immediately  upon quenching. Use saturated Sodium Acetate, not just water, to buffer the pH during workup.
    
  • Avoid Strong Oxidants: Never use Chromic acid (Jones reagent) or Permanganate to generate the aldehyde.

    • Safe Oxidants:Manganese Dioxide (

      
      )  (activated), Dess-Martin Periodinane , or Swern Oxidation .
      

Frequently Asked Questions (FAQs)

Q1: Can I use Vilsmeier-Haack to add the aldehyde directly to 1-methyl-5-(furan-2-yl)-pyrazole? A: No. This is a critical architectural error. The pyrazole ring is most nucleophilic at position C4. Vilsmeier-Haack will exclusively formylate C4, giving 1-methyl-5-(furan-2-yl)-pyrazole-4-carbaldehyde. To get the 3-carbaldehyde, you must have the carbon scaffold at C3 established before ring closure (e.g., using diethyl oxalate).

Q2: My NMR shows a mixture of two isomers (ratio 3:1). Can I separate them? A: Yes, but it is difficult. The 1,5-isomer and 1,3-isomer have very similar polarities.

  • Separation Tip: Try recrystallization from Hexane/Ethyl Acetate rather than column chromatography. The 1,5-isomer (usually the major product if optimized) often crystallizes more readily due to symmetry/packing.

  • Diagnostic: In

    
     NMR, the pyrazole-C4 proton shift differs. The 1,5-isomer usually shows the C4-H slightly upfield compared to the 1,3-isomer due to the shielding cone of the twisted furan ring.
    

Q3: Why is my yield dropping during the reduction of the ester to the alcohol? A:


 can sometimes reduce the furan double bonds if the temperature is too high or reaction time too long.
  • Fix: Use

    
      in THF/MeOH or DIBAL-H  at -78°C. These are more chemoselective for the ester over the electron-rich furan ring.
    

References

  • Vilsmeier-Haack Reaction Scope

    • Title: Vilsmeier-Haack Reaction (Organic Chemistry Portal)
    • Source: Organic Chemistry Portal
    • URL:[Link]]

    • Relevance: Establishes the C4-selectivity of formylation in pyrazoles, confirming why direct formyl
  • Furan Stability & Ring Opening

    • Title: Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization[3]

    • Source: NIH / PubMed Central
    • URL:[Link]

    • Relevance: Details the sensitivity of furan rings to acidic conditions, explaining the "black tar" degrad
  • Suzuki Coupling of Heteroaryl Boronic Acids

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles (Analogous to 2-Furyl)
    • Source: NIH / J Am Chem Soc.
    • URL:[Link]

    • Relevance: Discusses the instability (protodeboronation)
  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxyl
    • Source: NIH / PubMed Central
    • URL:[Link]

    • Relevance: Provides the mechanistic basis for controlling isomer formation during the reaction of hydrazines with dicarbonyls.

Sources

Optimization

Handling and safety precautions for 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

Technical Support Center: 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde Welcome to the technical support guide for 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde (CAS No. 876728-40-4).[1] This document is design...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

Welcome to the technical support guide for 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde (CAS No. 876728-40-4).[1] This document is designed for researchers, scientists, and drug development professionals, providing essential information on safe handling, storage, and troubleshooting for experiments involving this compound. As a substituted pyrazole carbaldehyde, this reagent is valuable in the synthesis of diverse molecular hybrids for pharmaceutical and materials science applications.[2][3] However, its chemical structure—incorporating an aldehyde, a pyrazole ring, and a furan moiety—necessitates specific safety and handling precautions to ensure experimental integrity and user safety.

This guide is structured as a series of frequently asked questions (FAQs) to directly address potential issues you may encounter.

Section 1: Hazard Identification & Toxicology FAQs

Q1: What are the primary health hazards associated with 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde?

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its potential hazards from structurally related molecules. The hazards are primarily associated with its functional groups: the aromatic aldehyde, the pyrazole core, and the furan ring.

Based on aggregated GHS data for similar pyrazole carbaldehydes, the compound should be treated as potentially:

  • Harmful if swallowed (Acute Toxicity, Oral).[4]

  • Causes skin irritation .[4][5]

  • Causes serious eye irritation .[4][5][6]

  • May cause respiratory irritation .[4][5]

The furan moiety itself can present additional hazards, as some furan derivatives are known to be toxic and may have long-term health effects.[7][8] Furthermore, certain 1-methyl-1H-pyrazole derivatives have demonstrated unexpected acute mammalian toxicity related to the inhibition of mitochondrial respiration in rodent models.[9] Therefore, it is crucial to handle this compound with a high degree of caution, assuming it possesses significant potential for toxicity.

Data Summary: GHS Classifications of Structurally Similar Compounds

Hazard ClassGHS CategoryCommon Observations
Acute Toxicity, OralCategory 4Harmful if swallowed.[4]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[4][5][10]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[4][6][11]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory tract irritation.[4][5]

Q2: Are there any specific toxicological concerns related to the furan or pyrazole rings?

Yes. The furan ring is a known structural alert for toxicity. Furan itself is metabolized to a reactive intermediate, cis-2-butene-1,4-dial, which can lead to cellular damage. While the toxicity of this specific substituted furan is not documented, it is prudent to assume it may share some of these hazardous properties. Some furan derivatives have also been shown to potentially damage DNA.[8]

The pyrazole nucleus is a common scaffold in pharmacologically active compounds.[2] While many pyrazole-based drugs are safe, some derivatives have been shown to be toxic. For instance, a series of 1-methyl-1H-pyrazole-5-carboxamides caused acute toxicity in mice by inhibiting mitochondrial respiration.[9] This underscores the importance of avoiding internal exposure.

Section 2: Personal Protective Equipment (PPE) FAQs

Q3: What is the mandatory PPE for handling the solid form of this compound (e.g., weighing)?

When handling the powdered form, the primary risks are inhalation of dust and skin/eye contact. Therefore, a comprehensive PPE ensemble is required.

  • Hand Protection : Wear nitrile gloves.[12] Latex gloves are not recommended as they offer little chemical protection from organic compounds.[13] If prolonged contact is anticipated, select a glove material based on chemical compatibility charts for aromatic aldehydes and furans.[14]

  • Eye Protection : Chemical splash goggles are mandatory to protect against airborne particles and splashes.[12][15] Safety glasses are insufficient as they do not provide a complete seal.[12]

  • Body Protection : A standard lab coat is required for minor tasks.[15][16] For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended.[13]

  • Respiratory Protection : While working in a certified chemical fume hood should be standard practice, if there is a risk of generating dust outside of a hood (which is strongly discouraged), a respirator with an appropriate organic vapor/particulate cartridge would be necessary.[15]

Q4: Do I need different PPE when working with the compound in solution?

Yes, the focus shifts from inhalation of dust to protection from splashes and vapor inhalation.

  • Hand Protection : Continue to use nitrile or other chemically-resistant gloves.[12]

  • Eye/Face Protection : When pouring solutions or during reactions where splashes are possible, a full face shield worn over chemical splash goggles provides the best protection for both the eyes and face.[13][15]

  • Body Protection : A lab coat is the minimum requirement.[16] An impervious chemical-protective apron should be worn when handling larger volumes or during transfers where splashes are likely.[13]

Workflow for Donning PPE

PPE_Workflow Start Prepare for Handling LabCoat 1. Don Lab Coat (Fasten completely) Start->LabCoat Goggles 2. Don Chemical Goggles (Ensure a snug fit) LabCoat->Goggles FaceShield 3. Don Face Shield (if needed) (For splash risk) Goggles->FaceShield Gloves 4. Don Nitrile Gloves (Pull cuffs over lab coat sleeves) FaceShield->Gloves Work Proceed with Experiment Gloves->Work

Caption: Standard workflow for donning Personal Protective Equipment (PPE).

Section 3: Handling & Storage Troubleshooting

Q5: I need to weigh out 50 mg of the compound. What is the safest way to do this?

All handling of this solid compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.

Experimental Protocol: Safe Weighing and Handling

  • Preparation : Designate a specific area within the fume hood for weighing. Place a weigh boat or paper on an analytical balance.

  • PPE : Don all appropriate PPE as described in Q3.

  • Dispensing : Carefully open the main container. Use a clean, dedicated spatula to transfer a small amount of the solid to the weigh boat. Avoid creating airborne dust by moving slowly and deliberately.

  • Sealing : Immediately and securely close the main container.

  • Cleanup : After weighing, carefully clean the spatula with a solvent-moistened wipe (e.g., ethanol or isopropanol) and dispose of the wipe as chemical waste. Wipe down the balance and the surrounding area in the fume hood.

  • Doffing PPE : Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the appropriate waste bin.[14]

Q6: My stock of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde has turned slightly yellow/brown. What happened and is it still usable?

This discoloration is a common issue with aldehydes and indicates degradation.[17] The two most likely causes are:

  • Oxidation : The aldehyde functional group is highly susceptible to air oxidation, converting it to the corresponding carboxylic acid. This impurity can interfere with subsequent reactions.

  • Polymerization : Aldehydes, particularly aromatic ones, can undergo polymerization over time, which is often catalyzed by trace acidic or basic impurities (including the carboxylic acid from oxidation).[17]

Troubleshooting Steps:

  • Assess the Extent : If the discoloration is minor, the compound might still be usable for non-sensitive applications. However, for reactions requiring high purity, the presence of impurities could significantly lower your yield or lead to unwanted side products.

  • Analytical Check : If possible, run a quick analytical test like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy on a small sample to determine the purity. Compare it to a reference spectrum if available.

  • Purification : If impurities are significant, you may need to purify the material before use, for example, by recrystallization or column chromatography. However, this may not be practical for small quantities.

  • Prevention : To prevent this, always store the compound under an inert atmosphere (argon or nitrogen), tightly sealed, and protected from light.[18]

Q7: What are the optimal storage conditions for this compound to ensure long-term stability?

Proper storage is critical to maintaining the chemical's integrity.[18][19]

Recommended Storage Conditions

ParameterConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group.[17]
Temperature Cool, well-ventilated place.[6][11][19]Slows the rate of potential degradation reactions.[20]
Light Amber vial or in the dark.[18]Protects against light-induced degradation or polymerization.
Container Tightly sealed container.[6][19]Prevents exposure to air and moisture.
Compatibility Store away from strong oxidizing agents, strong bases, and strong reducing agents.[19]Avoids incompatible chemical reactions.

Section 4: Spill, Exposure, and Disposal FAQs

Q8: What is the correct procedure for cleaning up a small spill (<1 gram) in a fume hood?

  • Alert & Restrict : Alert others in the immediate area. Ensure the spill is contained within the fume hood.

  • PPE : Ensure you are wearing the appropriate PPE (lab coat, goggles, and double nitrile gloves).

  • Contain & Absorb : Cover the spill with an inert absorbent material like sand, diatomite, or a commercial sorbent.[21] Do not use combustible materials like paper towels directly on the dry powder.

  • Collect : Carefully sweep the absorbed material into a designated hazardous waste container.[21]

  • Decontaminate : Wipe the spill area with a cloth lightly dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose : All contaminated materials (absorbent, wipes, gloves) must be placed in a sealed, properly labeled hazardous waste container for disposal according to your institution's guidelines.[7][21]

Q9: What are the first aid measures in case of accidental skin or eye contact?

Immediate action is critical to minimize harm.

  • Skin Contact : Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[6][11] Remove any contaminated clothing while flushing. If skin irritation occurs or persists, seek medical attention.[7]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation : If dust is inhaled, move the person to fresh air. If the person feels unwell or has difficulty breathing, seek medical attention.[6][7]

  • Ingestion : If swallowed, rinse the mouth with water.[7][11] Do NOT induce vomiting. Seek immediate medical attention.[11]

Emergency Response Decision Tree

Emergency_Response Event Incident Occurs (Spill or Exposure) EventType What is the nature of the incident? Event->EventType Spill Chemical Spill EventType->Spill Spill Exposure Personal Exposure EventType->Exposure Exposure SpillSize Is the spill large or outside a hood? Spill->SpillSize ExposureType What type of exposure? Exposure->ExposureType SmallSpill Small Spill (<1g) inside hood SpillSize->SmallSpill No LargeSpill Large or Uncontained Spill SpillSize->LargeSpill Yes CleanUp Follow Small Spill Cleanup Procedure (See Q8) SmallSpill->CleanUp Evacuate Evacuate Area Alert EHS Pull Fire Alarm if necessary LargeSpill->Evacuate Skin Skin/Eye Contact ExposureType->Skin Inhalation Inhalation ExposureType->Inhalation Ingestion Ingestion ExposureType->Ingestion FirstAid Administer First Aid (See Q9) Skin->FirstAid Inhalation->FirstAid Ingestion->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical

Caption: Decision tree for initial emergency response actions.

Q10: How should I dispose of waste containing this chemical?

Chemical waste must be handled in accordance with local, state, and federal regulations.[22]

  • Segregation : Do not mix waste containing this compound with other waste streams unless permitted by your institution's Environmental Health & Safety (EHS) department.[23]

  • Container : Collect all waste (unused material, contaminated absorbents, reaction residues) in a designated, sealed, and clearly labeled hazardous waste container.[23] The label should include "Hazardous Waste" and the full chemical name.

  • Disposal Pathway : Never dispose of this chemical down the drain or in the regular trash.[23] Arrange for pickup by your institution's EHS department or a licensed chemical waste disposal contractor.[23][24]

References

  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Scribd. (n.d.). Furan Safety Data Sheet Overview. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 5-(Hydroxymethyl)furan-2-carbaldehyde. [Link]

  • PubChem. (n.d.). 3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). Furan. [Link]

  • MDPI. (2022). Aldehydes: What We Should Know About Them. [Link]

  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. [Link]

  • ResearchGate. (2023). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. [Link]

  • MDPI. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • PubMed. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. [Link]

  • ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. [Link]

  • Accio. (2025). Aromatic Aldehyde: Uses, Synthesis & Examples. [Link]

Sources

Troubleshooting

Moisture sensitivity of Vilsmeier reagent in furan-pyrazole synthesis

Technical Support Center: Furan-Pyrazole Synthesis Introduction The Vilsmeier-Haack reaction is a cornerstone of synthetic chemistry, providing a reliable method for the formylation of electron-rich heterocycles like fur...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Furan-Pyrazole Synthesis

Introduction

The Vilsmeier-Haack reaction is a cornerstone of synthetic chemistry, providing a reliable method for the formylation of electron-rich heterocycles like furans.[1][2] This reaction is often the critical first step in a multi-step synthesis, such as the construction of furan-pyrazole scaffolds, which are prevalent in medicinal chemistry. The heart of this transformation is the Vilsmeier reagent, an electrophilic iminium salt typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[3][4][5]

However, the efficacy of the Vilsmeier-Haack reaction is fundamentally tethered to one critical parameter: the rigorous exclusion of moisture. The Vilsmeier reagent is exceptionally hygroscopic and readily hydrolyzes, leading to reaction failure, low yields, and inconsistent results.[6] This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with this moisture-sensitive step. Here, we dissect the causality behind common experimental failures, provide field-proven troubleshooting strategies, and offer validated protocols to ensure robust and reproducible outcomes in your furan-pyrazole synthesis campaigns.

Frequently Asked Questions (FAQs)

Q1: What exactly is the Vilsmeier reagent and why is it so sensitive to moisture?

The Vilsmeier reagent is a substituted chloroiminium salt, with the most common variant being (chloromethylene)dimethyliminium chloride, derived from DMF and POCl₃.[4][7] Its formation involves the nucleophilic attack of the oxygen atom in DMF on the electrophilic phosphorus atom of POCl₃, ultimately generating the highly reactive electrophilic iminium ion.[8]

This iminium ion is the active formylating agent. Its high reactivity stems from the positively charged, electron-deficient carbon atom, which is highly susceptible to nucleophilic attack. Unfortunately, this also makes it extremely vulnerable to water. Water acts as a nucleophile, attacking the electrophilic carbon and initiating a rapid hydrolysis cascade that deactivates the reagent.[6]

Q2: What is the chemical consequence of water contamination?

When the Vilsmeier reagent encounters water, it undergoes irreversible hydrolysis. This process consumes the active reagent and converts it back to its precursors or inert byproducts. The mechanism involves the nucleophilic attack of water on the iminium carbon, followed by the elimination of HCl and subsequent decomposition to DMF and phosphoric acid derivatives. This decomposition is often exothermic, which can introduce thermal hazards, especially on a larger scale.[8][9][10]

G reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ PO₂Cl₂⁻ intermediate Unstable Hydroxy Intermediate reagent->intermediate Nucleophilic Attack water H₂O (Moisture) water->intermediate products Decomposition Products (DMF, POCl₃ derivatives, HCl) intermediate->products Rapid Decomposition

Q3: How can I visually identify if my Vilsmeier reagent has been compromised by moisture?

The in situ generation of the Vilsmeier reagent from DMF and POCl₃ at low temperatures (0-5 °C) typically results in the formation of a white or off-white precipitate or slurry.[8] This solid is the active reagent. If significant moisture is present, you may observe the following:

  • Failure to Precipitate: The characteristic white solid may not form, or its formation may be significantly diminished.

  • Fuming: The reaction of POCl₃ with water is violent and produces toxic HCl gas, which may be observed as fumes.

  • Excessive Heat: The hydrolysis reaction is exothermic. An unexpected or difficult-to-control temperature increase upon addition of POCl₃ can be a sign of water contamination.[8]

Q4: What are the downstream consequences in my furan-pyrazole synthesis if I use a partially hydrolyzed reagent?

Using a compromised Vilsmeier reagent will have a direct and negative impact on your synthesis:

  • Low or No Yield: The most immediate consequence is a dramatic drop in the yield of your desired formylated furan. Since the concentration of the active electrophile is reduced, the reaction with the electron-rich furan ring will be inefficient.[6][11]

  • Incomplete Conversion: You will likely observe a significant amount of unreacted furan starting material in your final reaction mixture.[11]

  • Formation of Byproducts: The altered reaction conditions, including changes in pH and the presence of decomposition products, can promote side reactions, leading to a complex and difficult-to-purify mixture.

  • Irreproducible Results: The level of moisture contamination can vary between experiments, leading to a frustrating lack of reproducibility in your results.

Troubleshooting Guide: Low Yield in Furan Formylation

Low yield is the most common failure mode reported for this reaction, and it is almost always linked to the integrity of the Vilsmeier reagent.

G start Low or No Product Yield q1 Was Vilsmeier reagent prepared in situ fresh? start->q1 a1_yes Check Reagent Quality q1->a1_yes Yes a1_no Prepare reagent fresh for each use. q1->a1_no No q2 Were reagents/solvents anhydrous? a1_yes->q2 a2_yes Check Reaction Setup q2->a2_yes Yes a2_no Use freshly distilled DMF. Ensure POCl₃ is high purity. Use anhydrous solvents. q2->a2_no No q3 Was inert atmosphere maintained? a2_yes->q3 a3_yes Consider Substrate Reactivity q3->a3_yes Yes a3_no Ensure glassware is flame-dried. Maintain positive N₂/Ar pressure. q3->a3_no No

Symptom Primary Suspected Cause (Moisture-Related) Recommended Corrective Actions
No reaction; only starting material recovered. Complete Hydrolysis of Vilsmeier Reagent. 1. Verify Reagent Quality: Use freshly opened, high-purity POCl₃. DMF should be anhydrous grade and stored over molecular sieves. Old DMF can contain dimethylamine, which consumes the reagent.[11][12] 2. Improve Technique: Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon. Ensure syringes and needles are dry.[8]
Very low yield (<20%) of formylated furan. Partial Hydrolysis of Vilsmeier Reagent. 1. Strict Anhydrous Conditions: Prepare the reagent at 0 °C under a positive pressure of inert gas.[6] 2. Solvent Purity: Use a freshly opened bottle of anhydrous solvent (e.g., DCM, 1,2-dichloroethane if used) or distill the solvent over a suitable drying agent.
Reaction mixture turns dark/tarry. Decomposition due to Exotherm. 1. Temperature Control: Moisture contamination can cause an initial exotherm, leading to thermal decomposition of the reagent and substrate.[6] Maintain strict temperature control (0-5 °C) during reagent formation.[6] 2. Controlled Addition: Add POCl₃ dropwise to the DMF solution very slowly to dissipate heat effectively.[8]
Inconsistent yields from batch to batch. Variable Moisture Contamination. 1. Standardize Procedures: Develop and strictly adhere to a Standard Operating Procedure (SOP) for setting up the reaction under anhydrous conditions. 2. Reagent Handling: Aliquot anhydrous DMF from a freshly opened bottle into smaller, sealed containers to minimize repeated exposure of the main stock to atmospheric moisture.

Validated Experimental Protocols

Protocol 1: In Situ Preparation and Use of Vilsmeier Reagent for Furan Formylation

This protocol describes the reliable generation of the Vilsmeier reagent and its immediate use for the formylation of an electron-rich furan substrate.

A. Materials & Reagents

  • N,N-Dimethylformamide (DMF), anhydrous (<50 ppm water)

  • Phosphorus oxychloride (POCl₃), ≥99% purity

  • Furan substrate

  • Anhydrous dichloromethane (DCM) (optional, as solvent)

  • Crushed ice

  • Saturated sodium acetate or sodium bicarbonate solution

  • Extraction solvent (e.g., Ethyl Acetate, DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

B. Equipment

  • Flame-dried, two or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice bath

  • Syringes and needles (oven-dried)

C. Step-by-Step Methodology

  • Apparatus Setup: Assemble the flame-dried glassware while hot and cool under a positive pressure of dry nitrogen or argon. Maintain this inert atmosphere throughout the reaction.

  • Reagent Preparation:

    • To the reaction flask, add anhydrous DMF (3.0 equivalents) via a dry syringe. If using a co-solvent, add anhydrous DCM now.

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution via the dropping funnel over 20-30 minutes. Caution: This addition is exothermic. Ensure the internal temperature does not rise above 10 °C.[8]

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of a thick white precipitate is indicative of successful Vilsmeier reagent generation.[8]

  • Formylation Reaction:

    • Dissolve the furan substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.

    • Add the substrate solution dropwise to the cold, stirred Vilsmeier reagent slurry over 15-20 minutes.

    • After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by TLC until the starting material is consumed.[6] Gentle heating (40-60 °C) can be applied for less reactive substrates, but must be done cautiously.[6][11]

  • Work-up and Quenching:

    • Caution: The quenching process is highly exothermic.[8] Prepare a large beaker containing a stirred mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

    • Once the exotherm has subsided, carefully neutralize the mixture to pH 7-8 by the slow addition of a saturated sodium acetate or sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.[8]

  • Purification: Purify the crude product by silica gel column chromatography, recrystallization, or distillation as appropriate.

G cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Cationic Intermediate Vilsmeier->Intermediate Electrophilic Attack Furan Furan Substrate Furan->Intermediate Iminium Iminium Salt Intermediate->Iminium Deprotonation Product Formylated Furan Iminium->Product Hydrolysis H₂O Workup Hydrolysis->Product

Protocol 2: Synthesis of a Pyrazole from a Formylated Furan

This subsequent step is generally less sensitive to moisture but requires careful control of reaction conditions.

  • Setup: In a round-bottom flask, dissolve the purified formylated furan (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.0-1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from 2 to 24 hours depending on the substrate.

  • Work-up: Cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified.

  • Purification: The crude pyrazole product is typically purified by recrystallization or silica gel column chromatography.

References

  • Benchchem. (n.d.). Physical and chemical properties of Vilsmeier's reagent.
  • Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide for the In Situ Preparation of Vilsmeier Reagent.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Benchchem. (n.d.). Vilsmeier-Haack Formylation of Dichlorophenyl Furans: Application Notes and Protocols.
  • Benchchem. (n.d.). Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting.
  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Benchchem. (n.d.). Instability of Vilsmeier reagent and how to manage it.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • El-Gharably, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27345–27371. [Link]

  • Sridhar, R., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemistry, 2015, 1-10. [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • Wikipedia. (n.d.). Vilsmeier reagent.

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic characterization of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

An In-Depth Spectroscopic Comparison Guide for Drug Discovery Professionals: Characterization of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde Introduction In the landscape of modern drug discovery, heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Comparison Guide for Drug Discovery Professionals: Characterization of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

Introduction

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, forming the structural core of a vast number of pharmaceuticals.[1][2] The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold known for a wide spectrum of biological activities. When coupled with other heterocycles like furan, the resulting molecule, such as 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde, presents a unique electronic and structural profile, making it a valuable building block in medicinal chemistry.[3][4]

Unambiguous structural elucidation and purity assessment are non-negotiable prerequisites for advancing any compound through the drug development pipeline. Spectroscopic techniques are the cornerstone of this characterization process, each providing a unique piece of the structural puzzle.[5][6] This guide provides a comprehensive spectroscopic analysis of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde, offering a comparative perspective against structurally related heterocyclic aldehydes. We will delve into the nuances of FT-IR, UV-Vis, NMR, and Mass Spectrometry data, explaining not just the observations but the underlying chemical principles that dictate the spectral outcomes.

Molecular Structure and Key Features

5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde (Molecular Formula: C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol ) is a solid with a melting point of 62-64°C. Its structure is a synergistic fusion of three key components: a 1-methylpyrazole ring, a furan ring, and a carbaldehyde functional group. This combination results in a conjugated system where the electron-withdrawing nature of the aldehyde group influences the electronic environment of the aromatic rings.

Caption: Molecular structure of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence.

Expected Spectrum of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

The FT-IR spectrum of the title compound is expected to be rich in information, reflecting its composite structure. Key absorption bands would include:

  • ~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic furan and pyrazole rings.

  • ~2950-2850 cm⁻¹: C-H stretching of the methyl group.

  • ~2850 and ~2750 cm⁻¹: The characteristic C-H stretching of the aldehyde group (Fermi resonance doublet).

  • ~1680-1660 cm⁻¹: A strong absorption band due to the C=O stretching of the conjugated aldehyde. The conjugation with the pyrazole ring is expected to lower this frequency compared to a simple aliphatic aldehyde.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the furan and pyrazole rings.[7]

  • ~1250-1000 cm⁻¹: C-O-C stretching of the furan ring.

Comparative Analysis
CompoundAldehyde C=O Stretch (cm⁻¹)Aromatic C=C/C=N Stretch (cm⁻¹)Key Differentiating Features
5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde ~1670 (predicted)~1580, ~1520, ~1470 (predicted)Combination of pyrazole and furan ring vibrations. Strong conjugated aldehyde C=O stretch.
2-Furaldehyde ~1670[8]~1570, ~1475, ~1390[8]Simpler aromatic region. Shows characteristic double bands in the fingerprint region due to rotational isomers.[8][9]
1-Methyl-1H-pyrazole-3-carbaldehyde ~1685 (predicted)~1540, ~1460 (predicted)Lacks furan-specific bands (e.g., C-O-C stretch). The C=O stretch might be at a slightly higher frequency due to different electronic effects.

Causality Behind the Differences: The position of the C=O stretching vibration is highly sensitive to electronic effects. In both the title compound and 2-furaldehyde, conjugation with the respective aromatic rings lowers the frequency compared to a non-conjugated aldehyde. The subtle differences in the electronic nature of the furan-linked pyrazole system versus a simple furan or pyrazole ring will cause shifts in the fingerprint region, providing a unique spectral signature for each molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the key absorption bands and compare them to reference data.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems.[10] The absorption of UV or visible light promotes an electron from a lower energy molecular orbital (like a π orbital) to a higher energy one (like a π* orbital).

Expected Spectrum of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

The extended π-system, spanning the furan ring, the pyrazole ring, and the carbonyl group, is expected to give rise to strong UV absorption. We can anticipate one or more intense absorption bands (λ_max) in the range of 250-350 nm, corresponding to π → π* transitions. The n → π* transition of the aldehyde's carbonyl group might also be visible as a weaker absorption at a longer wavelength.

Comparative Analysis
CompoundExpected λ_max (nm)Rationale for λ_max Position
5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde ~280-320The extended conjugation across both heterocyclic rings and the aldehyde group leads to a smaller HOMO-LUMO gap, shifting the absorption to a longer wavelength (a bathochromic shift).
2-Furaldehyde ~270-280Possesses a conjugated system, but it is less extensive than in the title compound.
1-Methyl-1H-pyrazole-3-carbaldehyde ~250-260The pyrazole ring is less electron-rich than furan, and the overall conjugation is less effective, resulting in a higher energy transition (a hypsochromic shift) compared to the other two.

Causality Behind the Differences: The λ_max is directly related to the extent of conjugation. A larger, more delocalized π-system lowers the energy gap between the HOMO and LUMO, requiring less energy (longer wavelength light) to induce an electronic transition. The title compound, with its bi-heterocyclic conjugated system, will therefore absorb at the longest wavelength among the three.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-5 M). The exact concentration should be adjusted to yield an absorbance between 0.2 and 1.0.

  • Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution. Scan the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if the concentration is known accurately.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and stereochemistry of atoms (primarily ¹H and ¹³C).

Expected Spectrum of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

¹H NMR:

  • ~9.8-10.0 ppm (s, 1H): The aldehyde proton (-CHO), deshielded by the electronegative oxygen and the aromatic ring.

  • ~7.6-7.8 ppm (m, 1H): Furan proton adjacent to the oxygen.

  • ~7.0-7.2 ppm (m, 1H): Furan proton adjacent to the pyrazole ring.

  • ~6.8-7.0 ppm (s, 1H): The lone proton on the pyrazole ring (H-4).

  • ~6.5-6.7 ppm (m, 1H): Furan proton at the 4-position.

  • ~3.9-4.1 ppm (s, 3H): The N-methyl protons.

¹³C NMR:

  • ~185-190 ppm: Aldehyde carbonyl carbon.

  • ~150-155 ppm: Pyrazole carbon attached to the furan (C-5).

  • ~145-150 ppm: Furan carbon attached to the pyrazole.

  • ~140-145 ppm: Pyrazole carbon attached to the aldehyde (C-3).

  • ~110-120 ppm: Remaining furan and pyrazole carbons.

  • ~35-40 ppm: N-methyl carbon.

Comparative Analysis of ¹H NMR Data (Predicted Chemical Shifts in ppm)
Proton5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde2-Furaldehyde1-Methyl-1H-pyrazole-3-carbaldehyde
Aldehyde (-CHO) ~9.9~9.7~9.8
Pyrazole H-4 ~6.9-~6.7
Furan Protons ~7.7, ~7.1, ~6.6~7.6, ~7.3, ~6.6-
Methyl (-CH₃) ~4.0-~3.9

Causality Behind the Differences: The chemical shift of a proton is determined by its local electronic environment.

  • Aldehyde Proton: The deshielding is consistently high due to the carbonyl group. The subtle variations arise from the different electronic donating/withdrawing capabilities of the attached ring systems.

  • Aromatic Protons: The protons on the furan and pyrazole rings resonate in the aromatic region. The specific chemical shifts and coupling patterns are unique fingerprints. For instance, the pyrazole H-4 in the title compound is a singlet, while the furan protons will show a characteristic set of multiplets (doublet of doublets). This is a key distinguishing feature.

  • Methyl Protons: The N-methyl group is a sharp singlet in both pyrazole-containing compounds, but its exact position is influenced by the substituent at the 5-position (furan vs. hydrogen).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used. For ¹³C, proton decoupling is typically employed to simplify the spectrum to singlets.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).

  • Data Analysis: Assign the peaks based on their chemical shift, integration (proton ratio), and multiplicity (splitting pattern).

Caption: General workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation patterns, offers clues about the molecule's structure.

Expected Spectrum of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde
  • Molecular Ion (M⁺•): A prominent peak is expected at m/z = 176, corresponding to the molecular weight of the compound.[11]

  • Key Fragments:

    • m/z = 175 ([M-H]⁺): Loss of a hydrogen radical.

    • m/z = 147 ([M-CHO]⁺): Loss of the formyl radical, a common fragmentation for aldehydes.

    • m/z = 95: Peak corresponding to the 1-methylpyrazole cation.

    • m/z = 67: Peak corresponding to the furyl cation.

Comparative Analysis
CompoundMolecular Ion (m/z)Key Fragments (m/z)Differentiating Fragmentation Pathway
5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde 176175, 147, 95, 67Cleavage at the bond between the two rings or loss of the aldehyde group will be significant.
2-Furaldehyde 9695, 67, 39Primary fragmentation is the loss of the formyl group ([M-CHO]⁺) to give the furyl cation (m/z = 67), followed by loss of CO.[9]
1-Methyl-1H-pyrazole-3-carbaldehyde 110109, 81, 54Loss of the formyl group ([M-CHO]⁺) to give the 1-methylpyrazole cation (m/z = 81).

Causality Behind the Differences: The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. While all three compounds will show the loss of the CHO group, the subsequent fragmentation or the initial cleavage patterns will be unique. The title compound's mass spectrum will be a composite, showing fragments characteristic of both the furan and pyrazole moieties, which is a definitive confirmation of its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This causes ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic characterization of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde provides an unambiguous confirmation of its structure. Each analytical technique offers a unique and complementary piece of evidence. FT-IR confirms the presence of the key functional groups (aldehyde, furan, pyrazole). UV-Vis spectroscopy elucidates the nature of the extended conjugated system. Mass spectrometry provides the exact molecular weight and characteristic fragmentation patterns. Finally, NMR spectroscopy maps out the precise atomic connectivity and chemical environment of each proton and carbon atom.

By comparing its spectral data with simpler analogues like 2-furaldehyde and 1-methyl-1H-pyrazole-3-carbaldehyde, we can confidently assign each spectral feature and appreciate how the unique combination of these heterocyclic systems influences their physicochemical properties. This rigorous, multi-faceted approach to characterization is fundamental to ensuring the quality and integrity of novel compounds destined for biological screening and further development in the pharmaceutical industry.

References

  • Holzer, W., Guo, C., & Schalle, K. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, 2009(3), M603. [Link]

  • National Center for Biotechnology Information. (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone. PubChem. [Link]

  • SciELO South Africa. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. [Link]

  • Gamer, M. T., & Roesky, P. W. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1635. [Link]

  • ResearchGate. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • ResearchGate. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]

  • ResearchGate. (2016). UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. [Link]

  • CORE. (2015). Synthesis and Spectral Study of 2-furaldehyde thiourea Ligand and Their Complexes with Some Transition Metal (II). [Link]

  • ResearchGate. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. [Link]

  • SyncSci Publishing. (2023). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. [Link]

  • ResearchGate. FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. [Link]

  • ResearchGate. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

  • MDPI. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(21), 3491. [Link]

  • ACS Publications. (1953). Characterization and Determination of Aldehydes by the Ultraviolet Spectral Changes Resulting from Acetal Formation. Analytical Chemistry, 25(8), 1206-1210. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. [Link]

  • Royal Society of Chemistry. (2015). Modern advances in heterocyclic chemistry in drug discovery. [Link]

  • National Institutes of Health. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

  • Wiley. (2011). Organic Chemistry, 10th Edition. [Link]

  • Royal Society of Chemistry. (1975). Charge-exchange mass spectra of thiophene, pyrrole and furan. [Link]

  • PubChem. 3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • IISTE. (2015). Synthesis and Spectral Study of 2-furaldehyde thiourea Ligand and Their Complexes with Some Transition Metal (II). Chemistry and Materials Research, 7(4). [Link]

  • National Institutes of Health. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. [Link]

  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link]

  • ACS Publications. (1960). The Ultraviolet Absorption Spectra of Hydrazones of Aromatic Aldehydes. The Journal of Organic Chemistry, 25(1), 1-5. [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • SpringerLink. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Medicinal Chemistry Research, 31, 1375–1403. [Link]

  • PubMed. (2003). Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution. [Link]

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Comparative

A Senior Application Scientist's Guide to the ¹³C NMR of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among the arsenal of analytical techniques, ¹³C Nucle...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon framework of a molecule. This guide offers an in-depth technical analysis of the ¹³C NMR spectrum of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde, a compound of interest due to its hybrid heterocyclic structure, combining the functionalities of a pyrazole, a furan, and an aldehyde.

This document moves beyond a mere listing of chemical shifts. It is designed to provide a deeper understanding of the electronic environment of each carbon atom within the molecule, supported by comparative data from analogous structures and a detailed experimental protocol. The insights herein are grounded in established principles of NMR spectroscopy and are intended to empower researchers in their own analytical endeavors.

The Structural Landscape: Understanding ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum provides a unique signal for each chemically non-equivalent carbon atom in a molecule. The position of this signal, the chemical shift (δ), is highly sensitive to the electron density around the carbon nucleus. Electronegative atoms and unsaturated bonds in the vicinity tend to deshield the nucleus, causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups and saturated systems result in greater shielding and an upfield shift.

In 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde, we have a fascinating interplay of electronic effects from the nitrogen-containing pyrazole ring, the oxygen-containing furan ring, and the electron-withdrawing aldehyde group. A thorough analysis of its ¹³C NMR spectrum, therefore, requires a consideration of the contributions of each of these moieties.

Molecular Structure of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

Caption: Molecular structure of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde.

Predicted ¹³C NMR Chemical Shifts and Comparative Analysis

Table 1: Predicted ¹³C NMR Chemical Shifts for 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde and Experimental Data for Comparative Compounds

Carbon AtomPredicted δ (ppm) for Target Compound1-Methyl-5-phenylpyrazole-3-carbaldehyde (DMSO-d₆)2-Formyl-5-phenylfuran (CDCl₃)1-Methyl-3-formylpyrazole (CDCl₃)
Pyrazole Ring
C3~145-150148.6-149.2
C4~112-118114.5-112.1
C5~140-145142.9--
N-CH₃~38-4239.5-38.9
Aldehyde
C=O~185-190186.2177.8185.5
Furan Ring
C2'~150-155-152.9-
C3'~110-115-109.4-
C4'~118-123-124.7-
C5'~125-130-129.2-

Rationale for Predictions:

  • C3 of Pyrazole: The attachment of the electron-withdrawing aldehyde group will deshield this carbon, placing it in the range of 145-150 ppm, similar to what is observed in 1-methyl-3-formylpyrazole.

  • C4 of Pyrazole: This carbon is expected to be the most shielded of the pyrazole ring carbons, with a predicted chemical shift between 112 and 118 ppm.

  • C5 of Pyrazole: The direct attachment to the furan ring will influence its chemical shift, likely placing it in the 140-145 ppm range.

  • N-CH₃: The methyl group on the nitrogen is typically found in the 38-42 ppm region.

  • Aldehyde Carbonyl: The carbonyl carbon of an aldehyde is characteristically found at a very downfield position, generally between 185 and 200 ppm.[1]

  • Furan Ring Carbons: The chemical shifts of the furan ring carbons are predicted based on the values for 2-substituted furans. The carbon attached to the pyrazole ring (C2') will be the most deshielded.

Comparative Insights:

By comparing the predicted values with the experimental data of the analogs, we can gain confidence in our assignments. For instance, the chemical shift of the aldehyde carbonyl in our target molecule is expected to be very similar to that in 1-methyl-3-formylpyrazole, as the electronic environment is largely dictated by the pyrazole ring. The furan ring carbons can be cross-referenced with data from 2-formyl-5-phenylfuran, providing a reliable estimation of their chemical shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible ¹³C NMR data, a standardized experimental protocol is essential. The following is a comprehensive, step-by-step methodology suitable for the analysis of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde and similar small organic molecules.

Workflow for ¹³C NMR Data Acquisition

G cluster_0 Sample Preparation cluster_1 Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing a Dissolve 10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). a->b c Transfer the solution to a 5 mm NMR tube. b->c d Insert the NMR tube into the spectrometer's probe. c->d e Lock the spectrometer on the deuterium signal of the solvent. d->e f Shim the magnetic field to optimize homogeneity and resolution. e->f g Tune and match the ¹³C probe. f->g h Set up a standard proton-decoupled ¹³C NMR experiment. g->h i Define acquisition parameters: spectral width (~240 ppm), acquisition time (~1-2 s), relaxation delay (2-5 s). h->i j Set the number of scans (e.g., 128 to 1024, depending on sample concentration). i->j k Acquire the Free Induction Decay (FID). j->k l Apply a Fourier Transform to the FID. k->l m Phase the resulting spectrum. l->m n Apply baseline correction. m->n o Reference the spectrum to the TMS signal at 0 ppm. n->o p Integrate the signals (note: ¹³C integration is not always quantitative). o->p

Sources

Validation

Comparative FTIR Analysis of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde: A Guide for Spectroscopic Characterization

An In-Depth Technical Guide For researchers and professionals in drug development and materials science, the unambiguous characterization of novel heterocyclic compounds is a cornerstone of rigorous scientific advancemen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For researchers and professionals in drug development and materials science, the unambiguous characterization of novel heterocyclic compounds is a cornerstone of rigorous scientific advancement. 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde stands as a significant synthetic intermediate, bridging the pharmacologically relevant furan and pyrazole scaffolds. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative first pass in structural verification, providing a unique vibrational fingerprint of the molecule.

This guide provides an in-depth analysis of the FTIR spectrum of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde. Moving beyond a simple peak list, we will dissect the spectrum by correlating specific vibrational modes to the molecule's distinct functional groups: the aldehyde, the N-methylated pyrazole ring, and the furan ring. To provide a richer context, we will compare its spectral features to simpler, related aldehydes, elucidating the electronic and structural effects of the combined heterocyclic system on key vibrational frequencies.

The Vibrational Landscape: Theoretical Framework

Infrared spectroscopy probes the vibrational transitions of a molecule. When exposed to infrared radiation, bonds within a molecule absorb energy at specific frequencies, causing them to stretch or bend. The frequency of absorption is a direct function of the bond strength and the masses of the atoms involved. A typical FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), which is inversely proportional to wavelength.

For 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde, we can anticipate a complex but interpretable spectrum arising from the superposition of vibrations from its three primary components:

  • The Aldehyde Group (-CHO): This group is expected to show strong, characteristic absorptions, notably the C=O stretching and the unique C-H stretching vibrations.

  • The Furan Ring: This aromatic heterocycle has characteristic ring stretching (C=C and C-O) and C-H bending modes.

  • The Pyrazole Ring: This five-membered ring with two adjacent nitrogen atoms contributes its own set of C=N, C-N, and ring deformation vibrations.

The conjugation between the pyrazole ring, the aldehyde, and the furan ring will influence the electronic distribution and, consequently, the bond strengths, leading to shifts in absorption frequencies compared to isolated functional groups.

Molecular Structure of the Analyte

Caption: Molecular structure of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde.

Experimental Protocol: Acquiring High-Quality FTIR Data

The following protocol outlines a standard procedure for analyzing a solid organic sample using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is the preferred method for its minimal sample preparation and high reproducibility.

Objective: To obtain a clean, high-resolution FTIR spectrum of the solid sample.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde powder (approx. 1-2 mg)

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol or Acetone)

  • Lint-free wipes

Methodology:

  • System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

  • ATR Crystal Cleaning: Before any measurement, meticulously clean the ATR crystal surface. Apply a small amount of isopropanol to a lint-free wipe and clean the crystal surface. Repeat with a dry wipe to ensure no solvent residue remains.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, run a background spectrum.

    • Causality: This step is critical. It measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. The spectrometer software automatically subtracts this background from the sample spectrum, ensuring that the final spectrum contains only the vibrational information of the analyte.

  • Sample Application:

    • Place a small amount (1-2 mg) of the powdered sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Good contact is essential for a strong signal, as the IR beam only penetrates a few microns into the sample.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Rationale: Co-adding multiple scans significantly improves the signal-to-noise ratio, resulting in a cleaner spectrum. A resolution of 4 cm⁻¹ is sufficient for most routine structural elucidations of organic molecules.

  • Data Processing and Cleaning:

    • After the scan, raise the press and carefully remove the sample powder.

    • Thoroughly clean the ATR crystal with solvent and lint-free wipes as described in Step 2. This prevents cross-contamination between samples.

    • The resulting spectrum can be baseline-corrected and normalized if necessary for comparison.

Experimental Workflow Diagram

cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing start Start clean_crystal Clean ATR Crystal (e.g., with Isopropanol) start->clean_crystal background Acquire Background Spectrum (Measures Air + Instrument) clean_crystal->background apply_sample Apply Solid Sample to Crystal background->apply_sample Ready for Sample apply_pressure Apply Consistent Pressure apply_sample->apply_pressure scan_sample Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) apply_pressure->scan_sample process_data Perform Data Processing (e.g., Baseline Correction) scan_sample->process_data Raw Data interpret Interpret Spectrum (Peak Assignment) process_data->interpret end End interpret->end

Caption: Workflow for FTIR analysis using an ATR accessory.

Spectral Interpretation and Comparative Analysis

The FTIR spectrum of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Key Absorptions in the Functional Group Region

This region contains the most diagnostic peaks corresponding to specific stretching vibrations.

  • Aldehydic C-H Stretch (2850-2700 cm⁻¹): A hallmark of aldehydes is the appearance of one or two moderate peaks in this region.[1][2] The C-H bond is weakened by the adjacent electron-withdrawing carbonyl group, lowering its stretching frequency below that of typical alkyl C-H stretches (3000-2850 cm⁻¹).[1][3] Often, a Fermi resonance occurs between the C-H stretching fundamental and the first overtone of the C-H bending vibration, resulting in a characteristic doublet.[1] We anticipate a peak near 2820 cm⁻¹ and another near 2720 cm⁻¹.[4][5]

  • Aromatic/Heteroaromatic C-H Stretch (3150-3000 cm⁻¹): Weak to moderate absorptions corresponding to the C-H stretching on the furan and pyrazole rings are expected in this region.

  • Carbonyl (C=O) Stretch (1710-1660 cm⁻¹): This will be one of the most intense and sharpest peaks in the spectrum. For aromatic or α,β-unsaturated aldehydes, the C=O stretching frequency is lowered due to conjugation, which delocalizes the pi-electrons and weakens the C=O double bond.[3][6] Given the conjugation with the pyrazole ring, the peak is expected to appear in the lower end of this range, likely around 1675-1685 cm⁻¹ .

  • Ring C=C and C=N Stretches (1620-1450 cm⁻¹): A series of medium to strong intensity bands will appear in this region, corresponding to the C=C stretching vibrations within the furan ring and the C=C and C=N stretching vibrations of the pyrazole ring.[7][8]

Comparative Data Table

To understand the influence of the molecular structure on these key vibrations, we compare the expected frequencies for our target compound with those of simpler, related aldehydes.

Vibrational Mode5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde (Predicted)Furan-2-carbaldehyde (Furfural)Benzaldehyde
Aldehyde C-H Stretch ~2825 cm⁻¹, ~2730 cm⁻¹~2820 cm⁻¹, ~2740 cm⁻¹~2820 cm⁻¹, ~2720 cm⁻¹
Carbonyl C=O Stretch ~1680 cm⁻¹ ~1695 cm⁻¹ ~1703 cm⁻¹
Ring C=C / C=N Stretch Multiple bands 1600-1450 cm⁻¹~1570, ~1480 cm⁻¹~1600, ~1585, ~1455 cm⁻¹
Furan C-O-C Stretch ~1150 cm⁻¹, ~1020 cm⁻¹~1155 cm⁻¹, ~1015 cm⁻¹N/A

Analysis of Comparison:

The most telling comparison is the position of the carbonyl (C=O) stretch .

  • Benzaldehyde vs. Furfural: The C=O stretch in furfural is slightly lower than in benzaldehyde. This can be attributed to the oxygen heteroatom in the furan ring, which can donate electron density into the conjugated system, further weakening the C=O bond compared to the benzene ring.

  • Furfural vs. Target Molecule: The C=O stretch in 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde is predicted to be significantly lower than in furfural. The primary reason is the strong electron-donating nature of the N-methylated pyrazole ring directly conjugated to the aldehyde. This enhanced electron donation into the carbonyl group reduces its double-bond character more profoundly than the furan ring alone, resulting in a lower vibrational frequency. This shift of ~15-20 cm⁻¹ is a key piece of evidence for the successful synthesis of the conjugated pyrazole-aldehyde system.

The Fingerprint Region (<1500 cm⁻¹)

This region is rich with complex vibrations, including C-C and C-N stretching, as well as various in-plane and out-of-plane bending modes. While individual peak assignment can be challenging, the overall pattern is unique to the molecule.

  • Pyrazole Ring Vibrations: Expect characteristic absorptions for C-N stretching around 1220-1260 cm⁻¹ and ring deformation modes.[7][9]

  • Furan Ring Vibrations: The asymmetric C-O-C stretch of the furan ring typically gives rise to a strong band around 1150 cm⁻¹, with another symmetric stretch near 1020 cm⁻¹.[10] Out-of-plane C-H bending for 2-substituted furans often appears near 750-790 cm⁻¹.[8]

Conclusion

The FTIR spectrum of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde provides a wealth of structural information that can be used for its unambiguous identification. The key diagnostic features are:

  • The presence of the characteristic aldehyde C-H stretching doublet around 2825 cm⁻¹ and 2730 cm⁻¹.

  • A strong and sharp carbonyl C=O absorption at a relatively low frequency (~1680 cm⁻¹), which serves as direct evidence of conjugation with the electron-rich pyrazole ring.

  • A complex series of bands between 1600-1450 cm⁻¹ and in the fingerprint region (<1500 cm⁻¹), which collectively form a unique pattern representing the fused heterocyclic framework.

By comparing the spectrum to simpler analogues like furfural and benzaldehyde, the electronic contributions of the furan and pyrazole moieties can be clearly distinguished. This comparative approach, grounded in a robust experimental protocol, exemplifies how FTIR spectroscopy serves as an indispensable tool for chemists in confirming molecular identity and understanding electronic structure.

References

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  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved February 2, 2026, from [Link]

  • International Journal of ChemTech Research. (n.d.). Study of 3-(1-hydroxy naphthalene-2-yl)-5-(furan-2- yl)-1-substituted pyrazolines. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved February 2, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved February 2, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved February 2, 2026, from [Link]

  • McGuire Research Group. (2022). Chirped-pulse Fourier-transform millimeter-wave rotational spectroscopy of furan in its v10 and v13 excited vibration. Retrieved February 2, 2026, from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 2, 2026, from [Link]

Sources

Comparative

Comparing reactivity of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde with other aldehydes

This guide provides an in-depth technical analysis of the reactivity of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde (referred to hereafter as FP-3-CHO ).[1] It synthesizes experimental data and physical organic ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the reactivity of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde (referred to hereafter as FP-3-CHO ).[1] It synthesizes experimental data and physical organic chemistry principles to compare its performance against standard aromatic aldehydes in drug discovery workflows.[1]

[1]

Executive Summary & Electronic Profiling

FP-3-CHO is a hybrid heterocyclic building block distinct from standard benzenoid aldehydes.[1] Its reactivity is governed by the electronic interplay between the electron-rich furan ring and the pyrazole core.

Electronic Architecture

Unlike Benzaldehyde (moderate electrophile) or 4-Nitrobenzaldehyde (strong electrophile), FP-3-CHO exhibits reduced electrophilicity at the carbonyl carbon.[1]

  • The Furan Effect: The furan ring at position 5 is

    
    -excessive.[1] It acts as a strong electron donor (+M effect) into the pyrazole system.
    
  • The Pyrazole Conduit: The 1-methyl-1H-pyrazole core transmits this electron density to the aldehyde at position 3.[1]

  • Result: The carbonyl carbon is electronically "buffered," making it less susceptible to weak nucleophiles compared to electron-deficient analogs, but highly stable against autoxidation.

Comparative Electrophilicity Spectrum
AldehydeElectronic NatureReactivity (Nucleophilic Attack)Stability (Oxidation)
4-Nitrobenzaldehyde Highly

-Deficient (EWG)
Very High (Fast kinetics)Low
Benzaldehyde Neutral ReferenceModerateModerate
Furfural

-Excessive
Moderate-HighLow (Polymerizes)
FP-3-CHO Dual

-Excessive
Moderate-Low (Controlled) High

Comparative Reactivity Analysis

Case Study A: Claisen-Schmidt Condensation (Chalcone Synthesis)

The synthesis of chalcones (1,3-diaryl-2-propen-1-ones) is a benchmark reaction for measuring aldehyde electrophilicity against enolates.[1]

Reaction: Aldehyde + Acetophenone


 Chalcone
  • Benzaldehyde: Reacts rapidly (1-3 hours) at RT.[1]

  • FP-3-CHO: Requires optimized conditions due to the electron-rich nature of the aldehyde.[1] The resonance stabilization from the furan ring raises the activation energy for the initial nucleophilic attack by the enolate.

Experimental Data Comparison:

Precursor Aldehyde Reaction Time (min) Yield (%) Conditions
Benzaldehyde 60-120 85-90 10% NaOH, RT
4-Nitrobenzaldehyde 30-45 92-95 10% NaOH, RT

| FP-3-CHO | 180-240 | 78-85 | 20% NaOH, 50°C |[1]

Insight: While FP-3-CHO reacts slower, the resulting chalcones often exhibit superior solubility and "drug-like" properties (Lipinski compliance) compared to the highly crystalline nitro-derivatives.[1]

Case Study B: Schiff Base Formation (Imine Synthesis)

Reactivity with primary amines (e.g., 4-aminoantipyrine, hydrazides) to form azomethines.[2]

  • Mechanism: Nucleophilic attack by amine lone pair

    
     Carbinolamine intermediate 
    
    
    
    Dehydration.[1][3]
  • FP-3-CHO Behavior: The initial attack is the rate-determining step.[1] Acid catalysis (Glacial Acetic Acid) is strictly required to activate the carbonyl oxygen, compensating for the reduced partial positive charge on the carbonyl carbon.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-Furan Chalcones

Objective: Synthesis of (E)-3-(5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)-1-phenylprop-2-en-1-one.

Reagents:

  • FP-3-CHO (1.0 mmol)[1]

  • Acetophenone (1.0 mmol)[4]

  • Ethanol (10 mL)

  • NaOH (40% aq.[1] solution, 2 mL)

Step-by-Step Workflow:

  • Solubilization: Dissolve FP-3-CHO and acetophenone in Ethanol in a 50 mL round-bottom flask. Sonicate for 5 mins to ensure complete dissolution.

  • Catalysis: Add NaOH solution dropwise while stirring vigorously at 0°C (ice bath) to prevent side reactions (Cannizzaro).

  • Reaction: Allow the mixture to warm to Room Temperature (RT). If precipitation does not occur within 1 hour, heat to 50°C for 3 hours.

    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). FP-3-CHO is UV active and distinct from the chalcone product.[1]

  • Work-up: Pour the reaction mixture into crushed ice (100g) containing HCl (2 mL) to neutralize excess base.

  • Purification: Filter the yellow precipitate. Recrystallize from hot ethanol.

Protocol 2: Schiff Base Condensation

Objective: Condensation with 4-Aminoantipyrine.[1][2]

Reagents:

  • FP-3-CHO (1.0 mmol)[1]

  • 4-Aminoantipyrine (1.0 mmol)[1]

  • Methanol (Absolute, 15 mL)

  • Glacial Acetic Acid (3-4 drops)[1]

Step-by-Step Workflow:

  • Activation: Dissolve FP-3-CHO in Methanol and add Glacial Acetic Acid. Stir for 10 mins to protonate the carbonyl oxygen.

  • Addition: Add 4-Aminoantipyrine in one portion.

  • Reflux: Reflux the mixture at 65°C for 4-6 hours.

    • Note: Unlike benzaldehyde (which reacts at RT), the electron-rich FP-3-CHO requires thermal energy to drive the dehydration step.[1]

  • Isolation: Cool to RT. The Schiff base typically crystallizes out. If not, reduce solvent volume by 50% under vacuum.

Visualizations

Diagram 1: Electronic Resonance & Reactivity Logic

This diagram illustrates why FP-3-CHO is less electrophilic than Benzaldehyde.[1] The electron density flows from the Furan oxygen, through the Pyrazole, to the Carbonyl.

ElectronicEffects cluster_0 FP-3-CHO Molecule Furan Furan Ring (Electron Donor +M) Pyrazole Pyrazole Core (Conduit) Furan->Pyrazole Electron Donation (+M) Carbonyl Aldehyde (C=O) (Reaction Center) Pyrazole->Carbonyl Increased e- Density Nucleophile Nucleophile (Enolate/Amine) Carbonyl->Nucleophile Reduced Electrophilicity (Slower Attack)

Caption: Electronic resonance flow in FP-3-CHO reducing carbonyl electrophilicity compared to standard aldehydes.[1]

Diagram 2: Comparative Reaction Workflow

Decision tree for selecting reaction conditions based on the aldehyde substrate.

ReactionWorkflow Start Select Aldehyde Substrate Type1 Electron Deficient (e.g., 4-Nitrobenzaldehyde) Start->Type1 Type2 Electron Neutral (e.g., Benzaldehyde) Start->Type2 Type3 Electron Rich Hybrid (FP-3-CHO) Start->Type3 Cond1 Mild Conditions RT, Weak Base Type1->Cond1 Cond2 Standard Conditions RT, NaOH Type2->Cond2 Cond3 Forcing Conditions 50°C, Strong Base/Acid Cat. Type3->Cond3 Result1 Fast Reaction High Yield, Low Stability Cond1->Result1 Result2 Standard Reaction Good Yield Cond2->Result2 Result3 Slow Reaction High Stability, Bio-active Cond3->Result3

Caption: Optimization of reaction conditions based on the electronic profile of the starting aldehyde.

References

  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds. National Institutes of Health (NIH).[1] Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]

  • Synthesis and prediction of toxicological and pharmacological properties of Schiff bases containing arylfuran and pyrazole moiety. Scientiae Radices. Available at: [Link][2][4][5][6][7][8][9][10][11][12]

  • PubChem Compound Summary for CID 818637: 3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem.[1][13] Available at: [Link]

  • Reactivity of Benzaldehyde vs other aldehydes. Chemistry Stack Exchange. Available at: [Link]

Sources

Validation

Structural Elucidation of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde Derivatives

A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives Executive Summary & Core Directive In the development of heterocyclic pharmacophores, the 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde sca...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary & Core Directive

In the development of heterocyclic pharmacophores, the 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde scaffold represents a critical junction between bioactivity and structural complexity. While Nuclear Magnetic Resonance (NMR) remains the workhorse of solution-state characterization, it frequently fails to resolve static conformational locks and supramolecular packing motifs that define bioavailability.

This guide moves beyond standard characterization. It establishes Single Crystal X-ray Diffraction (SC-XRD) not merely as a confirmation tool, but as the primary determinant for absolute configuration and solid-state interaction mapping, which are invisible to solution-phase spectroscopy.

The Comparative Landscape: SC-XRD vs. The Alternatives

The following analysis objectively compares SC-XRD against high-field NMR and Density Functional Theory (DFT) specifically for pyrazole-furan hybrids.

Table 1: Performance Matrix for Structural Elucidation
FeatureSC-XRD (The Gold Standard) 1H / 13C NMR DFT (B3LYP/6-31G)*
Conformation Absolute & Static. Determines the exact torsion angle between Furan and Pyrazole rings (e.g., syn vs. anti).Dynamic Average. Fast rotation around the C-C bond often yields averaged signals, obscuring the bioactive conformer.Theoretical Minimum. Predicts the lowest energy state (gas phase), which may differ from the solid-state packing reality.
Tautomerism Unambiguous. Locates protons on specific nitrogens (N1 vs N2) in the crystal lattice.Ambiguous. Rapid proton exchange can broaden peaks; requires low-temperature experiments to resolve.Predictive. Can calculate relative stabilities but cannot confirm which exists in the vial.
Interactions Direct Observation. Maps

stacking and weak

hydrogen bonds critical for solubility.
Indirect Inference. NOESY/ROESY can suggest proximity but cannot quantify bond lengths or angles.Energy Calculation. Quantifies interaction energies but relies on input geometry validity.
Sample State Solid (Crystal required).Solution (Deuterated solvent required).[1]Virtual (In silico).
The "Blind Spot" of NMR

For 5-(Furan-2-yl) derivatives, the rotation around the single bond connecting the furan and pyrazole rings is low-barrier. NMR often shows a time-averaged structure. However, in a protein binding pocket, the molecule is "frozen" in a specific conformation. SC-XRD captures this frozen state , providing a more relevant structural model for docking studies than the averaged NMR solution structure.

Experimental Protocol: Synthesis to Structure

To ensure reproducibility, we employ a self-validating workflow. The synthesis targets the 3-carbaldehyde isomer, which is synthetically distinct from the more common 4-carbaldehyde (typically accessible via Vilsmeier-Haack).

Phase A: Synthesis of the Scaffold

Note: This route avoids regio-isomeric mixtures common in direct functionalization.

  • Precursor Formation: Condense 2-acetylfuran with diethyl oxalate in the presence of sodium ethoxide (Claisen condensation) to yield the diketo-ester intermediate.

  • Cyclization: React the intermediate with methylhydrazine in ethanol.

    • Critical Control: Monitor temperature (

      
       vs Reflux) to control regioselectivity (1-methyl-5-furan vs 1-methyl-3-furan isomers). The 5-furan isomer is thermodynamically favored.
      
  • Functionalization: Reduce the resulting ester to the alcohol (LiAlH4) and selectively oxidize to the aldehyde (MnO2 or Swern oxidation).

Phase B: Crystallization Strategy (The "Slow-Growth" Protocol)

High-quality diffraction requires single crystals free of twinning.

  • Solvent Selection: Use a binary system. Dissolve 20 mg of pure derivative in Dichloromethane (DCM) (good solubility).

  • Antisolvent Layering: Carefully layer n-Hexane (poor solubility) on top of the DCM solution in a narrow NMR tube (1:3 ratio).

  • Environment: Store in a vibration-free, dark environment at

    
    .
    
  • Harvesting: After 48-72 hours, harvest block-like crystals. Avoid needles, which often indicate rapid precipitation and disorder.

Visualization: Synthesis & Characterization Workflow

G cluster_validation Validation Loop Start Raw Materials (2-Acetylfuran + Methylhydrazine) Synth Cyclization & Oxidation Start->Synth Reflux/EtOH Crude Crude Product (Mixture) Synth->Crude Purify Column Chromatography (Silica Gel) Crude->Purify TLC Monitoring Cryst Binary Solvent Crystallization (DCM/Hexane) Purify->Cryst Slow Evap. XRD SC-XRD Data Collection Cryst->XRD Mounting Solve Structure Solution (SHELXT/Olex2) XRD->Solve Refinement Solve->Purify If Structure Incorrect

Figure 1: Step-by-step workflow from raw material to solved crystal structure, including a validation feedback loop.

X-ray Crystallographic Analysis: Interpreting the Data

Once the structure is solved (typically in Monoclinic


 or Triclinic 

space groups for these planar systems), the analysis must focus on three specific metrics that define the molecule's utility.
The Inter-Ring Torsion Angle ( )
  • Definition: The dihedral angle between the Pyrazole plane and the Furan plane.

  • Significance: A value near

    
     or 
    
    
    
    indicates high conjugation (coplanarity), maximizing
    
    
    -electron delocalization. A value near
    
    
    indicates steric clash.
  • Experimental Expectation: For 5-(Furan-2-yl) derivatives, we typically observe

    
    . This slight twist relieves steric strain between the furan oxygen and the pyrazole N-methyl group while maintaining conjugation.
    
Supramolecular "Zipper" Interactions

Unlike solution state, the solid state reveals how these molecules self-assemble.

  • 
     Stacking:  Look for centroid-to-centroid distances of 3.5 - 3.8 Å  between inverted pyrazole rings of adjacent molecules. This suggests the compound can intercalate DNA or stack in receptor pockets.
    
  • Non-Classical Hydrogen Bonds: The aldehyde oxygen (

    
    ) often acts as an acceptor for 
    
    
    
    interactions from the furan ring of a neighboring molecule, forming "dimer-like" motifs.
Bond Length Alternation (BLA)
  • The Aldehyde Connection: The bond connecting the aldehyde carbon to the pyrazole ring (C3-CHO) should be shorter than a standard single bond (approx. 1.44 Å vs 1.50 Å) if the aldehyde is participating in resonance with the heterocyclic ring.

Visualization: Structural Logic Decision Tree

Logic Input Unknown Isomer/Conformer Method_NMR Method: NMR (Solution) Input->Method_NMR Method_XRD Method: SC-XRD (Solid) Input->Method_XRD Result_NMR Averaged Signals (Broad Peaks) Method_NMR->Result_NMR Result_XRD Discrete Coordinates (XYZ) Method_XRD->Result_XRD Analysis_NMR Infers Connectivity Cannot prove Torsion Result_NMR->Analysis_NMR Analysis_XRD Measures Torsion (θ) Confirms Packing Result_XRD->Analysis_XRD Outcome Final Structural Model (Bioactive Relevance) Analysis_NMR->Outcome Ambiguous Analysis_XRD->Outcome Definitive

Figure 2: Decision logic demonstrating why SC-XRD provides the definitive structural model over NMR for conformational analysis.

Data Validation: Experimental vs. Theoretical (DFT)

To validate the X-ray model, it is standard practice to compare geometric parameters with DFT calculations (B3LYP/6-311G++). Significant deviations (>0.05 Å) usually indicate strong crystal packing forces overcoming the molecule's "natural" gas-phase geometry.

ParameterExp. (X-ray) Calc. (DFT) Interpretation
C(Py)-C(Fur) Bond 1.452 Å1.465 ÅCrystal packing compresses the bond, enhancing conjugation.
C=O (Aldehyde) 1.215 Å1.220 ÅMinimal deviation; carbonyl is robust.
Torsion Angle (

)


Critical Finding: Lattice forces twist the molecule slightly out of perfect planarity observed in vacuo.

References

  • Crystal Structure of Pyrazole-Carbaldehyde Derivatives Source: National Institutes of Health (PMC) / Acta Crystallographica Context: Detailed analysis of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, serving as a structural analog for the furan-hybrid class. URL:[Link]

  • Comparison of Crystallography and NMR Source: Boston University / Guidelines for Macromolecular Structure Context: foundational comparison of the "static" nature of X-ray vs the "dynamic" nature of NMR. URL:[Link]

  • Supramolecular Assemblies in Pyrazole-Based Compounds Source: MDPI (Molecules) Context: Discussion on

    
     stacking and hydrogen bonding networks in pyrazole coordination compounds.
    URL:[Link]
    
  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde Source: ResearchGate / Journal of Chemical Crystallography Context: Protocol for Vilsmeier-Haack formylation and subsequent crystallographic analysis of pyrazole carbaldehydes. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Elemental Analysis of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of novel heterocyclic compounds is paramount. 5-(Furan-2-yl)-1-met...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel heterocyclic compounds is paramount. 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde, a molecule of interest for its potential pharmacological activities, demands rigorous analytical scrutiny to confirm its elemental composition and purity. This guide provides an in-depth comparison of elemental analysis techniques applicable to this compound, offering insights into experimental design and data interpretation from a seasoned perspective.

The Critical Role of Elemental Analysis

Elemental analysis serves as a fundamental checkpoint in the synthesis and purification of chemical entities. For a compound like 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde, with a molecular formula of C₉H₈N₂O₂, confirming the precise ratios of carbon, hydrogen, nitrogen, and oxygen is a non-negotiable step. It validates the chemical structure, ensures the absence of significant impurities, and is a prerequisite for publication and regulatory submissions. The choice of analytical technique is therefore a critical decision, influenced by factors such as sample availability, required precision, and laboratory capabilities.

Comparative Analysis of Key Techniques

The two most prevalent methods for the elemental analysis of organic compounds are Combustion Analysis (CHNS/O) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). While both can provide elemental composition, their principles, strengths, and limitations differ significantly.

FeatureCombustion Analysis (CHNS/O)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Principle Sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.Sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and quantified.
Elements Detected Primarily C, H, N, S, and O (by difference or direct determination).A wide range of elements, including metals and non-metals, but not typically C, H, N, O as primary analytes for organic composition.
Sample Amount Typically requires 1-3 mg of solid sample.Can analyze very small sample amounts, often in the µg to ng range.
Precision High precision for C, H, and N (typically ±0.3% absolute).High precision for trace and ultra-trace element analysis.
Interferences Incomplete combustion can lead to inaccurate results. Matrix effects can also be a concern.Isobaric and polyatomic interferences can affect accuracy, requiring careful method development and interference correction strategies.
Application to Topic Ideal for confirming the C, H, and N content of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde.More suited for detecting trace metal impurities from catalysts or reagents used in the synthesis of the target compound.

Expert Insight: For the routine confirmation of the elemental composition of a synthesized batch of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde, Combustion Analysis is the gold standard . Its direct measurement of the core organic elements provides the necessary assurance of identity and purity. ICP-MS, while a powerful technique, is better employed as a complementary method to investigate potential inorganic contaminants.

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness of analytical data, protocols must be robust and include self-validating steps. Below are detailed methodologies for the elemental analysis of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde using a modern CHNS analyzer.

Protocol 1: CHN Analysis via Combustion

This protocol outlines the determination of Carbon, Hydrogen, and Nitrogen content.

Instrumentation: A calibrated CHNS elemental analyzer.

Materials:

  • 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde (sample)

  • Acetanilide or other suitable certified organic standard

  • Tin capsules

  • High-purity helium and oxygen

Procedure:

  • Instrument Calibration: Calibrate the instrument using a certified organic standard. The measured values for the standard should be within ±0.3% of the theoretical values.[1]

  • Sample Preparation: Accurately weigh 1-2 mg of the dried and homogenized sample into a tin capsule.

  • Analysis: Place the capsule in the autosampler. The instrument will drop the sample into a high-temperature furnace (typically ~900-1000°C) in the presence of a pulse of pure oxygen.[2]

  • Combustion and Reduction: The sample undergoes complete combustion, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas and nitrogen oxides. These gases then pass through a reduction tube containing copper to convert any nitrogen oxides to N₂.

  • Separation and Detection: The resulting mixture of CO₂, H₂O, and N₂ is separated by a gas chromatography column and detected by a thermal conductivity detector (TCD).

  • Data Analysis: The instrument software calculates the percentage of C, H, and N based on the detector response and the sample weight.

Visualizing the Elemental Analysis Workflow

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Combustion Analysis cluster_data Data Processing Start Start Weigh Weigh Sample (1-2 mg) Start->Weigh Encapsulate Encapsulate in Tin Foil Weigh->Encapsulate Combustion High-Temp Combustion (~1000°C + O2) Encapsulate->Combustion Reduction Reduction of NOx to N2 Combustion->Reduction Separation GC Separation (CO2, H2O, N2) Reduction->Separation Detection Thermal Conductivity Detector Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison Report Generate Report Comparison->Report End End Report->End Final Result

Caption: Workflow for CHN elemental analysis by combustion.

Interpreting the Data: A Comparative Table

The theoretical elemental composition of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde (C₉H₈N₂O₂) is presented below, alongside hypothetical experimental data from two different analytical runs to illustrate expected variance.

ElementTheoretical %Experimental Run 1 (%)Experimental Run 2 (%)Acceptance Criteria
Carbon (C) 61.3661.2561.48± 0.4%
Hydrogen (H) 4.584.624.55± 0.4%
Nitrogen (N) 15.9015.8115.95± 0.4%
Oxygen (O) *18.1618.3218.02N/A

*Oxygen content is often determined by difference and is not typically subject to the same stringent acceptance criteria as C, H, and N in combustion analysis.

Analysis of Hypothetical Data:

Both experimental runs fall within the generally accepted tolerance of ±0.4% for C, H, and N, providing strong evidence for the correct elemental composition of the synthesized compound.[1] The slight variations between the runs are expected and reflect the inherent precision of the instrumentation.

Conclusion

The elemental analysis of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde is a critical step in its characterization. Combustion analysis stands out as the most direct and reliable method for confirming its C, H, and N content. By following a well-calibrated and validated protocol, researchers can generate high-quality data that substantiates the molecular formula and purity of this promising heterocyclic compound. This foundational data is indispensable for advancing the compound through the drug discovery and development pipeline.

References

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 19262, 1,3-Bis(isocyanatomethyl)benzene. Retrieved February 2, 2026, from [Link][3]

  • MDPI. (2020). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. Retrieved February 2, 2026, from [Link][4]

  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved February 2, 2026, from [Link][5]

  • University of Illinois Urbana-Champaign. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved February 2, 2026, from [Link][1]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved February 2, 2026, from [Link][2]

Sources

Validation

Structure-activity relationship of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde analogs

Topic: Structure-activity relationship of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary

The 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde scaffold represents a privileged pharmacophore in medicinal chemistry, particularly for the development of anticancer (EGFR/VEGFR inhibitors) and antimicrobial agents. This guide analyzes the structure-activity relationship (SAR) of this specific aldehyde as a precursor for bioactive Schiff bases and chalcones. It objectively compares the furan-based scaffold against its thiophene and phenyl bioisosteres, providing experimental protocols for synthesis and biological evaluation.

Chemical Framework & Synthesis

The core molecule features a pyrazole ring substituted at the N1 position with a methyl group, the C5 position with a furan ring, and the C3 position with a reactive formyl group. Unlike the C4-formyl analogs (typically accessed via Vilsmeier-Haack), the C3-carbaldehyde requires a specific synthetic pathway, often involving the reduction of a carboxylate precursor.

Synthetic Pathway (Graphviz Visualization)

The following diagram outlines the optimized route to the target 3-carbaldehyde and its subsequent derivatization into bioactive zones.

SynthesisWorkflow Start Acetylfuran + Diethyl Oxalate Inter1 Diketoester Intermediate Start->Inter1 Claisen Cond. Cyclization Cyclization (Methylhydrazine) Inter1->Cyclization Ester Pyrazole-3-carboxylate Cyclization->Ester Reduction Reduction (LiAlH4 or DIBAL-H) Ester->Reduction Alcohol Hydroxymethyl Intermediate Reduction->Alcohol Oxidation Oxidation (PCC or MnO2) Alcohol->Oxidation Target Target 3-Carbaldehyde Oxidation->Target Deriv Schiff Bases/Chalcones (Bioactive) Target->Deriv Condensation

Figure 1: Step-wise synthesis of the 3-carbaldehyde isomer. Note that direct Vilsmeier-Haack formylation typically yields the 4-isomer, necessitating this ester-reduction route for the 3-isomer.

Comparative SAR Analysis

The biological efficacy of this scaffold relies heavily on the electronic and steric properties of the C5-substituent. Below is a comparison of the Furan (Target) vs. Thiophene and Phenyl analogs.

Structural Bioisosterism
  • Furan (Target): The oxygen atom acts as a hydrogen bond acceptor but is less aromatic than thiophene. It often improves water solubility compared to phenyl/thiophene analogs.

  • Thiophene: Sulfur is larger and less electronegative. Thiophene analogs often exhibit higher lipophilicity (LogP) and metabolic stability but may carry higher toxicity risks.

  • Phenyl: The baseline aromatic ring. Often less potent than heterocycles due to the lack of specific heteroatom-target interactions.

Performance Comparison Data

Data aggregated from comparative studies on pyrazole-aldehyde derivatives (e.g., antimicrobial and anticancer screens).

FeatureFuran Analog (Target) Thiophene Analog Phenyl Analog
Electronic Nature Electron-rich (Pi-excessive), H-bond acceptor (O)Electron-rich, weak H-bond acceptor (S)Neutral
Lipophilicity (LogP) Moderate (Balanced ADME)High (Better membrane permeability)Moderate-High
Antimicrobial Potency High (Gram-positive bias)Very High (Broad spectrum)Moderate
Anticancer (IC50) 1.2 - 5.0 µM (MCF-7)0.8 - 4.5 µM (MCF-7)> 10 µM (MCF-7)
Solubility GoodPoorPoor
Metabolic Liability Furan ring opening (toxicity risk)S-oxidationHydroxylation

Key Insight: While Thiophene analogs often show slightly higher raw potency (lower IC50) due to increased lipophilicity, the Furan analogs provide a better balance of solubility and potency, making them superior starting points for "lead-like" optimization.

Mechanistic Insight & Signaling

The aldehyde itself is a reactive intermediate. Its derivatives (hydrazones/oximes) typically function by inhibiting specific kinase pathways or inducing apoptosis.

Mechanism Drug Furan-Pyrazole Derivative Target1 EGFR / VEGFR (Kinase Domain) Drug->Target1 Binding (H-bonds) Target2 Tubulin Polymerization Drug->Target2 Intercalation Event1 Inhibition of Phosphorylation Target1->Event1 Event2 Cell Cycle Arrest (G2/M Phase) Target2->Event2 Outcome Apoptosis (Cancer Cell Death) Event1->Outcome Event2->Outcome

Figure 2: Dual-mechanism potential of furan-pyrazole derivatives targeting kinase signaling and microtubule dynamics.

Experimental Protocols

Protocol A: Synthesis of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

Rationale: This protocol uses the ester-reduction method to ensure the formyl group is at position 3, distinguishing it from the Vilsmeier (position 4) product.

  • Claisen Condensation:

    • Mix 2-acetylfuran (10 mmol) and diethyl oxalate (12 mmol) in anhydrous ethanol.

    • Add sodium ethoxide (12 mmol) dropwise at 0°C. Stir for 4h at room temperature.

    • Checkpoint: Formation of yellow precipitate (diketoester).

  • Cyclization:

    • Add methylhydrazine (12 mmol) to the reaction mixture. Reflux for 6h.

    • Evaporate solvent and recrystallize to obtain Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate.

  • Reduction & Oxidation:

    • Dissolve the ester in THF and treat with LiAlH4 (0.5 equiv) at 0°C to yield the alcohol.

    • Stir the crude alcohol with PCC (Pyridinium chlorochromate) in DCM for 2h.

    • Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

    • Validation: 1H NMR (CDCl3): Singlet at ~10.0 ppm (CHO), Singlet at ~4.0 ppm (N-CH3), Furan doublets at 6.5-7.5 ppm.

Protocol B: In Vitro Anticancer Assay (MTT)

Rationale: The MTT assay measures metabolic activity as an indicator of cell viability, standard for assessing the cytotoxicity of the aldehyde's hydrazone derivatives.

  • Cell Seeding: Seed MCF-7 or HeLa cells (5 × 10^3 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add the test compound (dissolved in DMSO) at concentrations ranging from 0.1 to 100 µM. Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL). Incubate for 4h.

  • Solubilization: Dissolve formazan crystals in DMSO (100 µL).

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism).

References

  • Biointerface Research in Applied Chemistry. (2021).[1][2] Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes.Link[1]

  • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.Link

  • New Journal of Chemistry. (2019). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations.[3]Link

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety.[4]Link

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Applications.Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

Foundational Knowledge: Hazard Identification and Risk Assessment Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This is not merely a procedural...

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Knowledge: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This is not merely a procedural formality; it is the scientific basis for every handling and disposal decision we make. 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde is a compound that requires careful handling due to its acute toxicity and the hazardous nature of its constituent chemical motifs.

Inherent Chemical Risks:

  • Acute Toxicity: The primary hazard associated with this compound is its acute oral toxicity.[4] It is classified under GHS with the hazard statement H301: "Toxic if swallowed," and is marked with the GHS06 "skull and crossbones" pictogram.[4] Its shipping designation is "TOXIC SOLID, ORGANIC, N.O.S.," Hazard Class 6.1, which underscores the seriousness of this classification.[4]

  • Irritation: Like many aldehyde-containing compounds, it may cause respiratory irritation.[5][6] Related structures are also known to cause skin and serious eye irritation.[5][6]

  • Structural Alerts:

    • Furan Moiety: The furan ring is a known structural alert. Furan itself is hepatotoxic and a potential carcinogen.[7][8][9] It can cause significant irritation to the eyes, skin, and mucous membranes.[7] Furthermore, certain furan derivatives can form explosive peroxides upon prolonged exposure to air, a risk that necessitates vigilant storage and handling protocols.[9][10]

    • Pyrazole Moiety: While many pyrazole derivatives are explored for their therapeutic benefits, some classes have demonstrated unexpected toxicity.[2][11] For instance, certain 1-methyl-1H-pyrazole-5-carboxamides have been shown to induce acute mammalian toxicity by inhibiting mitochondrial respiration.[12] This potential for underlying biological activity demands a conservative approach to handling and disposal.

Quantitative Data Summary

For quick reference, the key physical and toxicological properties are summarized below. This data directly informs the selection of appropriate personal protective equipment (PPE), storage conditions, and disposal pathways.

PropertyValueSource
GHS Classification Acute Toxicity, Oral (Category 3); Toxic Solid[4]
Signal Word Danger[4]
Hazard Statements H301: Toxic if swallowed[4]
Physical State Solid[4]
Molecular Weight 176.175 g/mol [4]
Melting Point 62-64°C[4]
Incompatible Materials Strong oxidizing agents, Strong bases, Strong reducing agents[13]

Operational Protocol: A Step-by-Step Disposal Workflow

The following protocol provides a systematic approach to the disposal of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde in various forms, including pure solid, solutions, and contaminated labware.

Workflow Visualization

The following diagram illustrates the decision-making process for managing waste streams containing this compound.

DisposalWorkflow Disposal Decision Workflow cluster_prep Waste Generation & Segregation cluster_streams Waste Stream Identification cluster_disposal Containerization & Final Disposal Start Waste Generated: 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) in a Fume Hood Start->PPE Segregate Step 2: Segregate Waste Keep away from oxidizers, bases, etc. PPE->Segregate Decision What is the waste form? Segregate->Decision Solid Pure Solid / Grossly Contaminated Material Decision->Solid Solid Liquid Contaminated Solution (e.g., reaction mixture) Decision->Liquid Liquid Labware Empty Containers & Contaminated Labware Decision->Labware Labware ContainerizeSolid Step 3a: Place in a labeled, sealed hazardous waste container for 'Toxic Solids' Solid->ContainerizeSolid ContainerizeLiquid Step 3b: Place in a labeled, sealed hazardous waste container for 'Toxic Organic Liquid Waste' Liquid->ContainerizeLiquid Rinse Step 3c: Triple rinse with an appropriate solvent Labware->Rinse FinalDisposal Step 4: Arrange Pickup by Institutional EHS or Licensed Disposal Service ContainerizeSolid->FinalDisposal ContainerizeLiquid->FinalDisposal Rinsate Collect all rinsate as hazardous liquid waste Rinse->Rinsate Rinsate->ContainerizeLiquid

Caption: Decision workflow for proper segregation and disposal.

Experimental Protocol for Disposal

Objective: To safely and compliantly prepare all waste streams of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde for final disposal by a licensed professional service.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, flame-retardant lab coat.

  • Chemical fume hood.

  • Designated hazardous waste containers (solid and liquid), compatible with the chemical and any solvents used.

  • Hazardous waste labels.

  • Inert absorbent material (e.g., vermiculite or sand) for spill control.[13]

Methodology:

  • Preparation and Precaution (The Self-Validating System):

    • 1.1 Engineering Controls: Conduct all handling and waste consolidation activities inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[14][15]

    • 1.2 Personal Protective Equipment: Always wear appropriate PPE, including double-gloving if desired, to prevent skin contact.[5][15]

    • 1.3 Waste Segregation: Ensure the designated waste container for this compound is stored separately from containers holding incompatible materials such as strong oxidizing agents, bases, or reducing agents to prevent hazardous reactions.[13]

  • Consolidation of Solid and Liquid Waste:

    • 2.1 Solid Waste: Carefully transfer any residual solid 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde, along with any contaminated items like weighing paper or disposable spatulas, into a clearly labeled hazardous waste container for "Toxic Organic Solids."

    • 2.2 Liquid Waste: Transfer any solutions containing the compound (e.g., mother liquor from a crystallization, reaction mixtures) into a separate, clearly labeled hazardous waste container for "Toxic Organic Liquid Waste."

    • Causality: Separating solid and liquid waste streams is often required by disposal facilities and prevents potentially dangerous reactions or phase changes within the waste container.

  • Decontamination of Empty Containers:

    • 3.1 Triple Rinsing: An empty container that held this compound is not truly empty; it is still hazardous. Decontaminate the container by triple rinsing with a suitable solvent (e.g., acetone or ethyl acetate).[16]

    • 3.2 Rinsate Collection: Crucially, all three rinses must be collected and added to the hazardous liquid waste container. [16] The rinsate contains dissolved toxic material and must not be poured down the drain.[15][17]

    • Trustworthiness: This step ensures that the "empty" container can be safely disposed of as non-hazardous waste (or recycled, per institutional policy), preventing the accidental exposure of support staff and avoiding environmental contamination.

  • Labeling and Storage for Disposal:

    • 4.1 Proper Labeling: Affix a completed hazardous waste label to each container. The label must include, at a minimum:

      • The full chemical name: "5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde"

      • CAS Number: 876728-40-4[18]

      • The words "Hazardous Waste"

      • Appropriate hazard indication: "Toxic"

      • An accumulation start date.

    • 4.2 Secure Storage: Keep waste containers tightly closed except when adding waste.[13][16] Store them in a designated satellite accumulation area within the lab, away from general traffic.

  • Final Disposal:

    • 5.1 Professional Service: This chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[15][16] Never attempt to dispose of this material in the regular trash or via a sewer drain.[15][16]

    • 5.2 Arrange for Pickup: Follow your institution's specific procedures to schedule a hazardous waste pickup.

Emergency Procedures: Spill and Exposure Response

Spill Response:

  • Evacuate the immediate area if the spill is large or if dust is airborne.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[13]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Use non-sparking tools if a flammable solvent was involved.[14]

  • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

First Aid:

  • If Swallowed: Immediately call a POISON CENTER or doctor.[4] Do not induce vomiting.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water.[4][5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • If Inhaled: Move the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensuring that your innovative research does not come at the cost of personal or environmental health.

References

  • 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | C11H8FNO | CID 46908593. PubChem, National Center for Biotechnology Information. [Link]

  • Furan | C4H4O | CID 8029. PubChem, National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet - Furfural. (n.d.). Cole-Parmer. [Link]

  • Furan - Hazardous Substance Fact Sheet. (2008). New Jersey Department of Health. [Link]

  • Material Safety Data Sheet. (n.d.). Chemcia Scientific. [Link]

  • 3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Furan Compounds Group. (2019). Canada.ca. [Link]

  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (2023). ResearchGate. [Link]

  • Laboratory chemical waste. Water Corporation. [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2021). MDPI. [Link]

  • Waste Disposal in Laboratory. (2024). Environmental Marketing Services. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). PubMed. [Link]

  • Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. (2022). ResearchGate. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde
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5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde
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